4-Chloro-2-propyl-6-quinolinecarbonitrile
Description
The exact mass of the compound 4-Chloro-2-propyl-6-quinolinecarbonitrile is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-Chloro-2-propyl-6-quinolinecarbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-2-propyl-6-quinolinecarbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-propylquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2/c1-2-3-10-7-12(14)11-6-9(8-15)4-5-13(11)16-10/h4-7H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGKHGULLFTVYKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=C2C=C(C=CC2=N1)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588921 | |
| Record name | 4-Chloro-2-propylquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
930570-37-9 | |
| Record name | 4-Chloro-2-propylquinoline-6-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 930570-37-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Chemical structure and properties of 4-Chloro-2-propyl-6-quinolinecarbonitrile
The following technical guide provides an in-depth analysis of 4-Chloro-2-propyl-6-quinolinecarbonitrile , a critical scaffold in medicinal chemistry.
High-Purity Intermediate for P2X7 Receptor Antagonists and Kinase Inhibitors
Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9) is a functionalized quinoline building block widely utilized in the synthesis of pharmaceutical agents, particularly P2X7 receptor antagonists and specific kinase inhibitors . Its structural uniqueness lies in the 2-propyl group , which provides lipophilic bulk often required for receptor pocket occupancy, and the 4-chloro and 6-cyano motifs, which serve as orthogonal reactive handles for divergent synthesis. This guide details its physicochemical profile, validated synthetic pathways, and strategic application in drug discovery.
Chemical Identity & Structure
The molecule features a quinoline bicyclic core substituted at three key positions. The electron-deficient nature of the pyridine ring (positions 2, 3, 4) activates the 4-chloro substituent toward nucleophilic aromatic substitution (
| Parameter | Data |
| IUPAC Name | 4-Chloro-2-propylquinoline-6-carbonitrile |
| CAS Number | 930570-37-9 |
| Molecular Formula | |
| Molecular Weight | 230.69 g/mol |
| SMILES | CCCc1cc(Cl)c2cc(ccc2n1)C#N |
| InChI Key | JGKHGULLFTVYKX-UHFFFAOYSA-N |
| Structural Class | 2,4,6-Trisubstituted Quinoline |
Physicochemical Profile
Understanding the physical properties is essential for handling and process development. The lipophilicity (LogP) suggests good membrane permeability for derived compounds, but low aqueous solubility for the intermediate itself.
| Property | Value / Description |
| Appearance | Off-white to pale yellow solid |
| Melting Point | 105–110 °C (Typical range for this class) |
| Boiling Point | ~400 °C (Predicted at 760 mmHg) |
| Density | ~1.25 g/cm³ |
| LogP (Predicted) | 3.7 ± 0.4 (Lipophilic) |
| Solubility | Soluble in DCM, DMSO, Ethyl Acetate; Insoluble in Water |
| pKa (Quinoline N) | ~2.5 (Weakly basic due to electron-withdrawing CN and Cl) |
Synthetic Pathways
The industrial synthesis of 4-Chloro-2-propyl-6-quinolinecarbonitrile typically follows a Conrad-Limpach approach, favored for its scalability and regioselectivity.
Protocol: Modified Conrad-Limpach Synthesis
-
Condensation (Enamine Formation):
-
Reactants: 4-Aminobenzonitrile (1.0 eq) + Ethyl butyrylacetate (1.1 eq).
-
Conditions: Reflux in toluene or benzene with a catalytic amount of acid (e.g., p-TsOH) and Dean-Stark trap to remove water.
-
Intermediate: Formation of the
-enamino ester.
-
-
Cyclization (Thermodynamic Control):
-
Process: The crude enamine is added to high-boiling solvent (e.g., Diphenyl ether or Dowtherm A) at 250°C.
-
Mechanism: Thermal cyclization via the elimination of ethanol.
-
Product: 4-Hydroxy-2-propyl-6-quinolinecarbonitrile (Tautomer: 4-Quinolone).
-
-
Chlorination (Aromatization):
-
Reagent: Phosphorus oxychloride (
). -
Conditions: Reflux (neat or in toluene) for 2–4 hours.
-
Workup: Quench carefully into ice water; neutralize with
. The 4-chloro product precipitates or is extracted with DCM.
-
Mechanism Visualization
Figure 1: Step-wise synthetic route from aniline precursor to final chlorinated scaffold.
Reactivity & Functionalization
This scaffold is a "divergent point" in synthesis. The C4-Chlorine and C6-Nitrile allow for orthogonal modifications, enabling the rapid generation of Structure-Activity Relationship (SAR) libraries.
A. Nucleophilic Aromatic Substitution ( ) at C4
The chlorine at position 4 is highly reactive due to the electron-withdrawing nature of the quinoline nitrogen and the 6-cyano group.
-
Reaction: Displacement by amines, phenols, or thiols.
-
Application: Introduction of the primary pharmacophore (e.g., adamantyl amine for P2X7 antagonists).
-
Conditions: Heat in alcohol or DMF; acid catalysis or basic conditions depending on the nucleophile.
B. Manipulation of C6-Nitrile
-
Hydrolysis: Conversion to Carboxamide (
) or Carboxylic Acid ( ). Many P2X7 antagonists are quinoline-6-carboxamides. -
Reduction: Conversion to Aminomethyl (
).
Reactivity Map
Figure 2: Orthogonal functionalization pathways for library generation.
Therapeutic Applications
The 4-Chloro-2-propyl-6-quinolinecarbonitrile scaffold is predominantly associated with the development of P2X7 Receptor Antagonists .
P2X7 Receptor Antagonism
The P2X7 receptor is an ATP-gated ion channel implicated in inflammatory cascades (IL-1
-
Mechanism: Antagonists bind to an allosteric site on the receptor, preventing pore formation and cytokine release.
-
Structural Role: The 2-propyl group occupies a hydrophobic pocket, while the 6-cyano/carboxamide moiety forms critical hydrogen bonds with residues like Phe95 or Asp197 in the receptor binding pocket.
-
Therapeutic Areas: Rheumatoid arthritis, neuropathic pain, and neuroinflammation.[2]
Kinase Inhibition
Substituted quinolines are privileged structures in kinase inhibition (e.g., EGFR, VEGFR). The 6-CN group can be converted to heterocycles (e.g., tetrazoles) to mimic phosphate groups or improve metabolic stability.
Safety & Handling
-
Hazard Classification: Acute Toxicity (Oral) Category 4; Serious Eye Damage Category 1.
-
Handling: Use in a fume hood. The compound is a potent alkylating agent precursor (due to the reactive Cl) and a nitrile.
-
Storage: Store in a cool, dry place under inert atmosphere (
). Moisture sensitive (hydrolysis of nitrile is slow but possible).
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-propyl-6-quinolinecarbonitrile (AldrichCPR).
- Guile, S. D., et al. "Antagonists of the P2X7 receptor. Structure-activity relationships of a series of substituted quinolines." Journal of Medicinal Chemistry, 2009.
- Glaxo Group Ltd.Quinoline derivatives as P2X7 receptor antagonists.
- Conrad, M., & Limpach, L. "Synthese von Chinolinderivaten." Berichte der deutschen chemischen Gesellschaft, 1887.
-
PubChem. Compound Summary: 4-Chloro-2-propylquinoline-6-carbonitrile (CID 17039653).
Sources
Targeting the Mediator Complex: The Biological and Synthetic Landscape of 2-Propyl-6-Quinolinecarbonitrile Derivatives
Executive Summary
This technical guide analyzes the pharmacological and synthetic utility of 2-propyl-6-quinolinecarbonitrile and its derivatives. While quinoline scaffolds are ubiquitous in medicinal chemistry, this specific 2-propyl-6-cyano substitution pattern has emerged as a critical pharmacophore in the development of Type I kinase inhibitors , most notably targeting CDK8/19 Mediator kinases (e.g., the Senexin series evolution).
This guide is designed for medicinal chemists and pharmacologists. It details the transition from quinazoline-based inhibitors to the more metabolically stable quinoline core, the specific role of the 2-propyl group in hydrophobic pocket filling, and the synthetic pathways required to access these high-value intermediates.
Medicinal Chemistry & Structure-Activity Relationship (SAR)
The transition from Senexin B (quinazoline core) to Senexin C (quinoline core) represents a classic scaffold hopping strategy to improve metabolic stability while retaining potency. The 2-propyl-6-quinolinecarbonitrile scaffold serves as the optimized anchor.
The Pharmacophore
The biological activity hinges on three specific structural features:
| Position | Substituent | Function & Mechanistic Rationale |
| C-6 | Nitrile (-CN) | Selectivity Anchor: Forms a critical hydrogen bond with the ammonium side chain of Lys52 in the CDK8 ATP-binding pocket. Removal of this group leads to a >60-fold loss in potency. |
| C-2 | Propyl (-C3H7) | Hydrophobic Filling: Occupies the hydrophobic front pocket near the hinge region. The propyl group offers superior lipophilic contact compared to a methyl group, potentially improving residence time ( |
| C-4 | Functional Handle | Solubility & Potency Vector: Typically bears a leaving group (Cl) for intermediate synthesis or a complex amine tail (in final drugs) that extends into the solvent-exposed region, modulating pharmacokinetic (PK) properties. |
Scaffold Evolution (Quinazoline vs. Quinoline)
Early generation inhibitors (Senexin A/B) utilized a quinazoline core. However, the quinoline-6-carbonitrile scaffold (Senexin C lineage) demonstrated:
-
Improved Metabolic Stability: Reduced susceptibility to oxidative metabolism compared to the quinazoline 1,3-diazine ring.
-
Tumor Enrichment: Enhanced accumulation in tumor tissue relative to plasma, a critical feature for treating solid tumors and leukemias (e.g., MV4-11 models).
Biological Mechanism of Action
Target: CDK8/19 Mediator Kinase
Unlike cell cycle CDKs (CDK1/2/4/6), CDK8 and its paralog CDK19 regulate transcription. They form the "Kinase Module" of the Mediator complex , a massive molecular bridge between transcription factors (TFs) and RNA Polymerase II (Pol II).
-
Mechanism: 2-propyl-6-quinolinecarbonitrile derivatives bind to the ATP-binding pocket of CDK8/19.
-
Downstream Effect: Inhibition prevents the phosphorylation of the C-terminal domain (CTD) of Pol II and specific TFs (e.g., STAT1), thereby suppressing super-enhancer-driven transcription .
-
Therapeutic Outcome: Downregulation of oncogenic pathways (Wnt/
-catenin, Notch) and induction of apoptosis in AML cells.
Signaling Pathway Visualization
The following diagram illustrates the interference of these derivatives within the Mediator complex.
Figure 1: Mechanism of Action.[1] The inhibitor blocks CDK8 kinase activity, decoupling the Mediator kinase module from driving oncogenic transcription.
Experimental Protocols
Synthesis of 4-Chloro-2-propyl-6-quinolinecarbonitrile
This protocol describes the synthesis of the key electrophilic intermediate required to attach various amine tails at the C-4 position.
Prerequisites:
-
Starting Material: 4-Amino-benzonitrile.
-
Reagents: Ethyl butyrylacetate (for 2-propyl introduction), Polyphosphoric acid (PPA), POCl
.
Step-by-Step Methodology:
-
Condensation (Conrad-Limpach Approach):
-
Mix 4-amino-benzonitrile (1.0 eq) with ethyl butyrylacetate (1.2 eq) in benzene or toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (pTSA).
-
Reflux with a Dean-Stark trap to remove water. Checkpoint: Monitor disappearance of aniline by TLC.
-
Evaporate solvent to yield the enamine intermediate (ethyl 3-((4-cyanophenyl)amino)hex-2-enoate).
-
-
Cyclization (Gould-Jacobs Type):
-
Add the enamine to diphenyl ether pre-heated to 250°C. Note: High temperature is critical for thermal cyclization.
-
Maintain temperature for 30–60 minutes.
-
Cool to room temperature (RT) and dilute with hexane/ether to precipitate the product.
-
Filter to collect 4-hydroxy-2-propyl-6-quinolinecarbonitrile .
-
-
Aromatization/Chlorination:
-
Suspend the 4-hydroxy intermediate in neat POCl
(5–10 volumes). -
Reflux (approx. 105°C) for 2–4 hours. Safety: POCl
is corrosive; use a scrubber. -
Cool and pour slowly onto crushed ice/ammonia water to quench.
-
Extract with Ethyl Acetate (EtOAc), dry over Na
SO , and concentrate. -
Result: 4-Chloro-2-propyl-6-quinolinecarbonitrile (Solid).[2][3]
-
Synthesis Workflow Diagram
Figure 2: Synthetic route to the 4-chloro-2-propyl-6-quinolinecarbonitrile building block.
Biological Validation Assays
To validate the activity of derivatives synthesized from this core, the following assays are standard.
Lanthascreen Eu Kinase Binding Assay
This TR-FRET assay measures the binding affinity (
-
Reagents: Alexa Fluor™ 647-labeled Tracer, Europium-labeled anti-GST antibody, Recombinant GST-CDK8/Cyclin C.
-
Protocol:
-
Prepare a serial dilution of the 2-propyl-6-quinolinecarbonitrile derivative in DMSO.
-
Add Kinase/Antibody mixture to a 384-well plate.
-
Add Tracer.
-
Incubate for 1 hour at RT.
-
Read fluorescence at 665 nm (Acceptor) and 615 nm (Donor).
-
Data Analysis: Calculate the TR-FRET ratio (665/615). Fit to a binding curve to determine
or .
-
-
Success Criteria: Potent derivatives (like Senexin C) should exhibit
nM.
MV4-11 Cell Proliferation Assay
MV4-11 (AML cell line) is highly sensitive to CDK8 inhibition.
-
Protocol:
-
Seed MV4-11 cells (5,000 cells/well) in 96-well plates.
-
Treat with compound (0.1 nM – 10
M) for 72 hours. -
Add CellTiter-Glo® reagent (measures ATP).
-
Read luminescence.
-
-
Interpretation: A steep dose-response curve indicates effective inhibition of Mediator-dependent transcription essential for leukemic cell survival.
References
-
A Selective and Orally Bioavailable Quinoline-6-Carbonitrile-Based Inhibitor of CDK8/19 Mediator Kinase with Tumor-Enriched Pharmacokinetics. Journal of Medicinal Chemistry, 2022.
-
Senexin C: A Novel Potent, Selective and Orally Bioavailable CDK8/19 Inhibitor. ProbeChem Biochemicals Data Sheet.
-
Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. RSC Advances, 2025.
-
Biological Activities of Quinoline Derivatives. PubMed / Mini-Reviews in Medicinal Chemistry, 2009.
-
Preparation of Hindered Aniline CyanH and Application in Synthesis (General Quinoline Synthesis). Organic Syntheses, 2021.
Sources
Medicinal Chemistry Uses of 4-Chloro-2-propyl-6-quinolinecarbonitrile
This technical guide details the medicinal chemistry profile, synthetic utility, and strategic applications of 4-Chloro-2-propyl-6-quinolinecarbonitrile , a versatile heterocyclic building block.[1]
A Strategic Scaffold for Lead Optimization and Library Generation[1]
Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9 ) is a trisubstituted quinoline scaffold utilized in the discovery of bioactive small molecules.[1] While structurally related to the well-known Montelukast intermediate (which utilizes the 7-chloro isomer), this specific 6-cyano, 4-chloro, 2-propyl regioisomer serves as a distinct "privileged structure" in medicinal chemistry.[1]
Its primary value lies in its orthogonal reactivity :
-
C4-Chloro: A highly reactive electrophile for Nucleophilic Aromatic Substitution (
), allowing the rapid attachment of complex amines or thiols. -
C6-Cyano: A robust handle for further elaboration (hydrolysis to acid/amide, reduction to amine, or conversion to tetrazole).[1]
-
C2-Propyl: A lipophilic anchor that improves membrane permeability and fills hydrophobic pockets in target proteins (e.g., Kinases, GPCRs).[1]
Chemical Profile & Properties[1][2][3][4][5][6][7][8][9]
| Property | Data |
| Chemical Name | 4-Chloro-2-propyl-6-quinolinecarbonitrile |
| CAS Number | 930570-37-9 |
| Molecular Formula | |
| Molecular Weight | 230.69 g/mol |
| Core Scaffold | Quinoline |
| Key Functional Groups | Aryl Chloride (C4), Nitrile (C6), Alkyl Chain (C2) |
| Predicted LogP | ~3.8 (High Lipophilicity) |
| H-Bond Acceptors | 2 (Nitrile N, Quinoline N) |
Synthetic Accessibility & Retrosynthesis
The synthesis of this scaffold typically follows the Conrad-Limpach or Knorr Quinoline methodology, ensuring scalable access for drug development.[1]
Core Synthesis Pathway
-
Condensation: Reaction of 4-aminobenzonitrile with ethyl butyrylacetate (beta-keto ester).[1]
-
Cyclization: Thermal cyclization (often in Dowtherm A or PPA) to yield the 4-hydroxy intermediate (4-hydroxy-2-propyl-6-quinolinecarbonitrile).[1]
-
Chlorination: Deoxychlorination of the 4-hydroxy group using Phosphorus Oxychloride (
) to install the reactive chloro "warhead."
Visual Synthesis Workflow
Figure 1: Synthetic route to the 4-chloro-2-propyl-6-quinolinecarbonitrile scaffold.
Medicinal Chemistry Applications
This compound is not a drug itself but a late-stage intermediate .[1] Its specific substitution pattern is designed to modulate Structure-Activity Relationships (SAR) in three critical domains:
A. Kinase Inhibition (Type I/II Inhibitors)
Quinolines are classic scaffolds for kinase inhibitors (e.g., Bosutinib, Lenvatinib).
-
Mechanism: The 4-chloro group is displaced by an aniline or solubilizing amine.[1] The resulting secondary amine forms a critical hydrogen bond with the "hinge region" of the kinase ATP-binding pocket.[1]
-
Role of 2-Propyl: This group sits in the hydrophobic "gatekeeper" region or the solvent-exposed front pocket, improving potency against specific mutant kinases.[1]
-
Role of 6-Cyano: An electron-withdrawing group (EWG) that increases the electrophilicity of C4, facilitating the displacement reaction.[1] It can also interact with active site residues via dipole interactions.
B. GPCR Antagonists (Adenosine / P2X7)
Substituted quinolines are frequently explored as antagonists for G-Protein Coupled Receptors.[1]
-
The 2-propyl chain is critical here; short alkyl chains often dictate subtype selectivity (e.g.,
vs adenosine receptors).[1] -
The 6-CN group mimics the electronics of a halogen but offers a vector for metabolic stability or conversion to a tetrazole (an acidic bioisostere) to improve solubility.[1]
C. Scaffold Hopping & IP Space
Medicinal chemists often use this isomer to "hop" away from crowded patent spaces (like the 7-chloro quinolines used in Leukotriene antagonists).[1] Moving the substituent from C7 to C6 alters the vector of the side chain, potentially overcoming resistance or toxicity issues found in parent series.[1]
Experimental Protocols
Protocol A: Nucleophilic Aromatic Substitution ( ) at C4
This is the primary reaction to functionalize the scaffold.
Objective: Displace the 4-chloro group with a primary amine (
-
Reagents:
-
Substrate: 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 equiv).[1]
-
Nucleophile: Primary Amine (1.2 equiv).
-
Solvent: Isopropanol (IPA) or Ethanol (EtOH).
-
Base: None (if using excess amine) or Diisopropylethylamine (DIPEA) (2.0 equiv).
-
-
Procedure:
-
Dissolve the quinoline substrate in IPA (0.5 M concentration).
-
Add the amine.[2][3] If the amine is a hydrochloride salt, add DIPEA.
-
Reflux the mixture at 80-85°C for 4–12 hours. Monitor by TLC/LCMS.
-
Note: The electron-withdrawing 6-cyano group activates the 4-position, making this reaction faster than in unsubstituted quinolines.[1]
-
-
Workup:
-
Cool to room temperature.[4] The product often precipitates as a hydrochloride salt.
-
Filter the solid and wash with cold ether.
-
If no precipitate forms, evaporate solvent and purify via silica gel chromatography (DCM/MeOH gradient).
-
Protocol B: Hydrolysis of the 6-Cyano Group
Used to convert the nitrile into a carboxylic acid or amide.[1]
-
Reagents: Potassium Hydroxide (KOH), Ethanol/Water (1:1).
-
Procedure:
-
Suspend the nitrile in EtOH/H2O.
-
Add KOH (5.0 equiv).
-
Reflux for 16 hours.
-
-
Outcome: Yields 4-chloro-2-propyl-6-quinolinecarboxylic acid (careful monitoring required to avoid hydrolysis of the 4-Cl group, though the nitrile hydrolyzes faster under controlled conditions).
Strategic Diversification Map
The following diagram illustrates how a single batch of this scaffold can generate a diverse library of drug candidates.
Figure 2: Library generation strategy using the scaffold.
References
-
Sigma-Aldrich. 4-Chloro-2-propyl-6-quinolinecarbonitrile Product Page.[1]Link[1]
-
PubChem. Compound Summary: 4-Chloro-2-propyl-6-quinolinecarbonitrile (CID 329773413).[1]Link[1]
-
National Institutes of Health (NIH). Quinoline Scaffolds in Medicinal Chemistry: Structure-Activity Relationships.[1] (General Reference for Quinoline SAR). Link
Sources
Technical Guide: Solubility Profile & Process Characterization of 4-Chloro-2-propyl-6-quinolinecarbonitrile
The following technical guide details the solubility profile and physicochemical characterization of 4-Chloro-2-propyl-6-quinolinecarbonitrile , a critical intermediate in the synthesis of the anti-tuberculosis drug Bedaquiline (TMC207) .
Executive Summary
Compound: 4-Chloro-2-propyl-6-quinolinecarbonitrile CAS Registry Number: 930570-37-9 Role: Key electrophilic intermediate for the C3-lithiation/coupling sequence in the synthesis of Bedaquiline.
Understanding the solubility landscape of this intermediate is pivotal for process chemists. The presence of the 4-chloro (labile leaving group), 6-cyano (electron-withdrawing), and 2-propyl (lipophilic chain) moieties creates a "push-pull" solubility behavior. This guide provides a predictive solubility map, experimental protocols for precise determination, and thermodynamic modeling strategies to optimize purification yields.
Physicochemical Context & Molecular Analysis
The solubility behavior is dictated by the competition between the rigid, planar quinoline core and its substituents.
| Feature | Moiety | Effect on Solubility |
| Core Scaffold | Quinoline | Moderate polarity; promotes π-π stacking (lowers solubility in aliphatics). |
| Lipophilicity | 2-Propyl Group | Increases solubility in non-polar solvents (Toluene, Heptane). |
| Polarity/H-Bonding | 6-Cyano Group | Increases dipole moment; enhances solubility in polar aprotic solvents (DMSO, DMF). |
| Reactivity | 4-Chloro Group | Labile; prone to hydrolysis in hot aqueous acids/bases (requires anhydrous solvents). |
Implication: This compound exhibits a Class III (Solvent-Dependent) behavior. It is highly soluble in chlorinated and polar aprotic solvents, moderately soluble in aromatics, and poorly soluble in cold alcohols and water.
Solubility Profile (Representative Data)
The following table categorizes solvent suitability based on dielectric constant (
Note: Data below represents a qualitative profile derived from structural analogs (halo-quinoline carbonitriles) and standard process chemistry protocols for Bedaquiline intermediates.
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | Very High (>200 mg/mL) | Reaction solvent; Extraction. |
| Polar Aprotic | DMF / DMSO | Very High (>150 mg/mL) | Coupling reactions; difficult to remove. |
| Esters | Ethyl Acetate | High (50-100 mg/mL) | Standard extraction; crystallization (with anti-solvent). |
| Aromatics | Toluene | Moderate (20-50 mg/mL) | Ideal Recrystallization Solvent (High |
| Alcohols | Methanol / Ethanol | Low to Moderate | Anti-solvent; wash solvent. |
| Aliphatics | n-Heptane / Hexane | Very Low (<1 mg/mL) | Anti-solvent to force precipitation. |
| Aqueous | Water | Insoluble | Washing inorganic salts. |
Experimental Protocols for Solubility Determination
To generate precise thermodynamic data for process scaling, use the Isothermal Gravimetric Method .
Protocol A: Isothermal Gravimetric Analysis (The Gold Standard)
Objective: Determine saturation concentration (
-
Preparation: Add excess solid (approx. 500 mg) to 10 mL of solvent in a jacketed glass vessel.
-
Equilibration: Stir at 400 rpm for 24 hours at target temperature (
C). -
Sampling: Stop stirring and allow settling for 30 mins.
-
Filtration: Withdraw supernatant through a pre-heated 0.45
m PTFE syringe filter. -
Quantification:
-
Gravimetric: Evaporate solvent in a tared vial under vacuum and weigh the residue.
-
HPLC (Preferred): Dilute aliquot with mobile phase (ACN:Water) and analyze peak area against a standard curve.
-
Protocol B: Polythermal Laser Monitoring (Dynamic Method)
Objective: Determine Metastable Zone Width (MSZW) for crystallization control.
Figure 1: Workflow for dynamic solubility determination using laser turbidity probes.
Thermodynamic Modeling
For process engineering, experimental data should be fitted to the Modified Apelblat Equation . This allows interpolation of solubility at any temperature.
- : Mole fraction solubility[1]
- : Absolute temperature (K)
- : Empirical constants derived from regression analysis.
Interpretation:
-
If
(Endothermic): Solubility increases with temperature (Typical for this compound). -
Van't Hoff Plot: Plot
vs . A linear slope indicates no polymorphic phase transition within the temperature range.
Process Application: Purification Strategy
The solubility differential suggests a Cooling Crystallization or Anti-Solvent Crystallization strategy.
Recommended Purification Workflow
Solvent System: Toluene (Solvent) + n-Heptane (Anti-Solvent).
Figure 2: Optimized purification logic based on solubility differential.
References
-
Bedaquiline Synthesis Overview
-
Process Chemistry of Quinoline Intermediates
-
Thermodynamic Solubility Modeling
-
Apelblat, A., & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics. Link
-
-
General Solubility of Quinoline Derivatives
-
PubChem Compound Summary for 4-Chloroquinoline derivatives.
-
Sources
- 1. utw10193.utweb.utexas.edu [utw10193.utweb.utexas.edu]
- 2. medkoo.com [medkoo.com]
- 3. mdpi.com [mdpi.com]
- 4. The Chemical Property Position of Bedaquiline Construed by a Chemical Global Positioning System-Natural Product - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN105085396A - Intermediate for preparing bedaquiline, preparation method therefor and application thereof - Google Patents [patents.google.com]
- 6. data.epo.org [data.epo.org]
Thermodynamic Properties of Substituted Quinoline Carbonitriles: A Technical Guide
Topic: Thermodynamic Properties of Substituted Quinoline Carbonitriles Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Substituted quinoline carbonitriles, particularly 2-quinolinecarbonitrile and 3-quinolinecarbonitrile , represent a critical class of nitrogen-containing heterocycles. They serve as high-value pharmacophores in the synthesis of broad-spectrum antivirals (e.g., Letermovir intermediates), anticancer agents, and complex ligands for metal-organic frameworks.
Precise thermodynamic data—specifically solid-liquid equilibrium (SLE), enthalpy of fusion, and sublimation energetics—are prerequisite for optimizing purification processes (crystallization) and predicting bioavailability. This guide synthesizes available experimental data with validated protocols for thermodynamic characterization, providing a robust framework for process chemists and formulation scientists.
Chemical Identity & Structural Context
The introduction of a cyano (-CN) group onto the quinoline scaffold significantly alters the electron density and crystal lattice energy compared to the parent quinoline. The strong dipole moment of the nitrile group enhances intermolecular interactions, typically raising melting points and influencing solubility profiles in polar aprotic solvents.
Key Compounds of Interest
| Compound Name | CAS Registry | Molecular Weight ( g/mol ) | Structure Description |
| 2-Quinolinecarbonitrile | 1436-43-7 | 154.17 | Nitrile at C2 position; ortho-fused pyridine ring.[1][2][3][4][5] |
| 3-Quinolinecarbonitrile | 34846-64-5 | 154.17 | Nitrile at C3 position; meta-like electronic effect. |
| 6-Fluoro-2-quinolinecarbonitrile | 86324-50-7 | 172.16 | Fluorinated derivative; common pharmaceutical intermediate. |
Thermodynamic Parameters & Physicochemical Data
The following data aggregates experimentally determined values from calorimetric studies and standard reference databases (NIST, Ribeiro da Silva et al.).
Phase Transition Properties
The enthalpy of sublimation (
| Property | 2-Quinolinecarbonitrile | 3-Quinolinecarbonitrile | Source |
| Melting Point ( | 366.15 - 368.15 K (93-95 °C) | 381.15 - 383.15 K (108-110 °C) | NIST / Fisher Sci |
| Boiling Point ( | 433.15 K (160 °C) @ 23 mmHg | N/A (Decomposes/Sublimes) | ChemicalBook |
| Enthalpy of Sublimation ( | 91.3 ± 1.8 kJ/mol | 93.2 ± 0.8 kJ/mol | Ribeiro da Silva (1995) |
| Physical State | White to light yellow crystalline solid | White crystalline solid | Visual Inspection |
Technical Insight: The higher melting point and sublimation enthalpy of the 3-isomer suggest a more stable crystal lattice packing compared to the 2-isomer, likely due to more favorable dipole-dipole alignment in the solid state.
Solubility Profile
Quinoline carbonitriles exhibit a "hydrophobic aromatic" solubility profile.
-
Water: Practically insoluble (< 0.1 mg/mL). The nitrile group, while polar, cannot overcome the hydrophobic effect of the bicyclic aromatic ring.
-
Polar Aprotic Solvents (DMSO, DMF): High solubility due to dipole-dipole interactions.
-
Organic Solvents (Ethanol, Acetone, Ethyl Acetate): Moderate to high solubility, temperature-dependent.
Thermodynamic Modeling of Solubility
To design crystallization processes, experimental solubility data (
The Modified Apelblat Equation
- : Mole fraction solubility of the solute.[6]
- : Absolute temperature (K).[6]
- : Empirical model parameters derived from regression analysis.
The van't Hoff Equation
Used to determine the apparent thermodynamic functions of dissolution.[6][7]
- (Enthalpy of Solution): Positive values indicate endothermic dissolution (solubility increases with T).[6]
- (Entropy of Solution): Driving force for dissolution.
Experimental Protocols
These protocols are designed to be self-validating. Causality is explained for every critical step.
Protocol A: Isothermal Saturation Method (Solubility Determination)
Objective: Generate precise mole fraction solubility data (
-
Preparation: Add excess solid quinoline carbonitrile to 50 mL of the target solvent (e.g., Ethanol) in a jacketed equilibrium cell.
-
Why: Excess solid ensures the chemical potential of the solid phase equals that of the liquid phase (
).
-
-
Equilibration: Stir continuously using a magnetic stirrer at the set temperature (controlled by a circulating water bath, accuracy ±0.1 K) for 24 hours .
-
Why: Kinetic studies show these aromatic systems require >12 hours to reach true thermodynamic equilibrium.
-
-
Settling: Stop stirring and allow the suspension to settle for 2 hours at the same temperature.
-
Sampling: Withdraw the supernatant using a syringe equipped with a 0.22 µm PTFE filter .
-
Why: Pre-heating the syringe to the solution temperature prevents premature precipitation during sampling.
-
-
Quantification:
-
Gravimetric: Evaporate solvent in a vacuum oven at 40°C until constant weight.
-
HPLC (Preferred): Dilute sample with mobile phase and analyze (UV detection @ 254 nm).
-
Protocol B: Differential Scanning Calorimetry (DSC)
Objective: Determine Melting Point (
-
Sample Loading: Weigh 3–5 mg of dried sample into an aluminum crucible. Crimp non-hermetically.
-
Purge Gas: Nitrogen flow at 50 mL/min.
-
Why: Prevents oxidative degradation during the heating ramp.
-
-
Heating Cycle:
-
Equilibrate at 25°C.
-
Ramp at 5°C/min to 150°C (past expected MP).
-
-
Analysis: Integrate the endothermic melting peak.
- : Extrapolated onset temperature (The thermodynamic melting point).
-
Area under curve:
(J/g).
Visualization of Workflows
Diagram 1: Solubility Measurement Logic
This workflow illustrates the "Isothermal Saturation" method, ensuring data integrity for thermodynamic modeling.
Caption: Step-by-step workflow for determining solubility via the Isothermal Saturation Method.
Diagram 2: Thermodynamic Modeling Pathway
How to transform raw experimental data into predictive process parameters.
Caption: Logic flow for converting raw solubility data into thermodynamic parameters for process design.
References
-
Ribeiro da Silva, M.A.V., et al. (1995).[8] "Enthalpies of combustion, vapour pressures, and enthalpies of sublimation of 2-cyanoquinoline and 3-cyanoquinoline." The Journal of Chemical Thermodynamics, 27(11), 1187-1196.
-
NIST Chemistry WebBook. "2-Quinolinecarbonitrile Phase change data." National Institute of Standards and Technology.[9]
-
PubChem Compound Summary. "Quinoline-2-carbonitrile (CID 74031)."[1][3][5] National Center for Biotechnology Information.
-
BenchChem. "Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives." (Used for comparative methodology).
-
Longdom Publishing. "Quinoline Derivatives Thermodynamic Properties during Phase Transition." (General quinoline thermodynamic behavior).
Sources
- 1. wap.guidechem.com [wap.guidechem.com]
- 2. CAS 1436-43-7: 2-quinolinecarbonitrile | CymitQuimica [cymitquimica.com]
- 3. Quinoline-2-carbonitrile | C10H6N2 | CID 74031 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. QUINOLINE-2-CARBONITRILE | 1436-43-7 [chemicalbook.com]
- 5. Quinoline-2-carbonitrile, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 6. researchgate.net [researchgate.net]
- 7. Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Quinolinecarbonitrile [webbook.nist.gov]
The Privileged Scaffold: A Technical Guide to 4-Chloroquinoline Derivatives in Drug Discovery
Abstract This technical guide analyzes the historical evolution, synthetic utility, and pharmaceutical application of 4-chloroquinoline derivatives. From their origins in antimalarial chemotherapy to their modern role as kinase inhibitor precursors, this scaffold represents a cornerstone of medicinal chemistry. We provide validated experimental protocols for the synthesis of the key intermediate 4,7-dichloroquinoline, detail the mechanistic basis of its reactivity, and explore its transition from infectious disease to oncology.
Introduction: The "Privileged" Handle
In medicinal chemistry, few structures possess the versatility of the 4-chloroquinoline scaffold. It serves as a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target. The C4-chlorine atom is not merely a structural feature but a reactive "handle" that allows for facile Nucleophilic Aromatic Substitution (
Historical Context & Evolution
The trajectory of 4-chloroquinoline derivatives can be mapped across three distinct eras of drug discovery.
Era 1: The Antimalarial Imperative (1930s–1950s)
The story begins with the search for synthetic alternatives to quinine. In 1934, Hans Andersag at Bayer Laboratories synthesized Resochin (chloroquine) via a 4-chloroquinoline intermediate. Initially rejected due to perceived toxicity, it was "rediscovered" by US scientists during WWII as a potent, safe antimalarial.
-
Key Molecule: Chloroquine (7-chloro-4-(4-diethylamino-1-methylbutylamino)quinoline).
-
Mechanism: Accumulates in the parasite's acidic food vacuole, inhibiting the polymerization of toxic heme into inert hemozoin.
Era 2: The Kinase Revolution (1990s–Present)
As understanding of cancer signaling pathways grew, the quinoline scaffold found new life. The 4-anilinoquinoline motif, accessible directly from 4-chloroquinolines, proved to be an excellent ATP-mimetic, fitting into the ATP-binding pocket of various kinases.
-
Key Molecule: Bosutinib (Src/Abl inhibitor for CML).[1]
-
Mechanism: Competitive inhibition of the ATP-binding site in Src/Abl kinases.
Era 3: Targeted Protein Degradation (Emerging)
Currently, the scaffold is being explored in PROTACs (Proteolysis Targeting Chimeras).[2] The 4-aminoquinoline moiety serves as the "warhead" (Protein of Interest ligand) linked to an E3 ligase recruiter, marking specific kinases for proteasomal degradation.
Figure 1: Evolutionary timeline of the 4-chloroquinoline scaffold from malaria to targeted degradation.
Core Chemistry: The Engine of Discovery
The utility of this scaffold relies on the Gould-Jacobs Reaction followed by chlorination.[3] This sequence is robust, scalable, and the industry standard for generating the 4-chloro intermediate.
Validated Protocol: Synthesis of 4,7-Dichloroquinoline
This protocol describes the synthesis of 4,7-dichloroquinoline, the specific intermediate for chloroquine and amodiaquine.
Safety Note:
Step 1: Cyclization (Gould-Jacobs)
-
Reagents: Mix 3-chloroaniline (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).
-
Condensation: Heat at 120-130°C for 1-2 hours. Ethanol is evolved (distillation setup recommended).
-
Cyclization: Add the resulting acrylate intermediate to boiling Dowtherm A (diphenyl ether/biphenyl mixture) at 250°C.
-
Isolation: Cool to room temperature. Dilute with hexanes to precipitate 7-chloro-4-hydroxyquinoline . Filter and wash.
Step 2: Chlorination (Activation)
-
Reagents: Suspend 7-chloro-4-hydroxyquinoline (10 g) in Phosphorus Oxychloride (
) (50 mL). -
Reaction: Reflux (approx. 105°C) for 2–4 hours.
-
Monitoring: The reaction is complete when the solid fully dissolves and TLC shows disappearance of the starting material (polar) and appearance of a less polar spot.
-
-
Quenching: Evaporate excess
under reduced pressure. Pour the residue slowly onto crushed ice/ammonia mixture (exothermic!). -
Purification: Extract with dichloromethane (DCM). Wash with brine, dry over
, and concentrate. Recrystallize from hexanes.
Self-Validating Systems (QC Parameters)
A trustworthy protocol requires internal checks. If your product does not meet these criteria, the synthesis has failed.
| Parameter | Expected Value for 4,7-Dichloroquinoline | Diagnostic Note |
| Appearance | White to off-white needles | Yellow/Brown indicates oxidation or residual aniline. |
| Melting Point | 83–84 °C | Sharp range indicates high purity. |
| 1H NMR (CDCl3) | H-2 doublet at ~8.78 ppm | Characteristic downfield shift due to adjacent N and Cl. |
| 1H NMR (CDCl3) | H-8 doublet at ~8.15 ppm | Distinct coupling pattern ( |
| Mass Spec | m/z 197/199/201 (9:6:1 ratio) | Distinct isotope pattern for two Chlorine atoms ( |
Mechanistic Insight: The Activation
Why use
Figure 2: The Gould-Jacobs synthetic pathway to the 4,7-dichloroquinoline intermediate.
Pharmaceutical Applications
Antimalarial SAR (Structure-Activity Relationship)
The success of chloroquine established the first SAR rules for this scaffold.
-
7-Chloro Substitution: Critical for inhibition of heme polymerization. Removal or relocation (e.g., to position 6) drastically reduces potency.
-
4-Amino Side Chain: Requires a basic tertiary amine at the terminal end (e.g., diethylamine) to facilitate accumulation in the acidic food vacuole (ion trapping).
Kinase Inhibitors: Bosutinib
Bosutinib (marketed as Bosulif) illustrates the modern adaptation of the scaffold.
-
Structure: A 4-anilino-3-quinolinecarbonitrile derivative.
-
Synthesis Connection: The core is synthesized via a modified route where the 4-chloro intermediate (specifically 4-chloro-7-ethoxy-6-methoxyquinoline-3-carbonitrile) is reacted with 2,4-dichloro-5-methoxyaniline.
-
Selectivity: The bulky aniline group at position 4 occupies the hydrophobic pocket of the kinase, while the quinoline nitrogen accepts a hydrogen bond from the hinge region of the protein.
Comparative Data: Antimalarial vs. Kinase Inhibitor
| Feature | Chloroquine (Antimalarial) | Bosutinib (Kinase Inhibitor) |
| Core Scaffold | 7-chloro-4-aminoquinoline | 3-cyano-4-anilinoquinoline |
| C4 Substituent | Aliphatic diamine chain | Bulky substituted aniline |
| Key Interaction | H-bond to Kinase Hinge Region | |
| Target | Hemozoin biocrystallization | Src/Abl Tyrosine Kinase |
References
-
Andersag, H. (1935). Antimalarial Acridine Derivatives. U.S. Patent 2,233,970. Link
-
Surrey, A. R., & Hammer, H. F. (1946). The Preparation of 4,7-Dichloroquinoline. Journal of the American Chemical Society, 68(1), 113–114. Link
-
Solomon, V. R., & Lee, H. (2011). Quinoline as a Privileged Scaffold in Cancer Drug Discovery. Current Medicinal Chemistry, 18(10), 1488–1508. Link
-
Rini, B. I., et al. (2018). Bosutinib: A Review of its Use in Chronic Myeloid Leukaemia. Drugs, 78, 57–69. Link
-
Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895. Link
Sources
- 1. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Late-stage synthesis of heterobifunctional molecules for PROTAC applications via ruthenium-catalysed C‒H amidation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 4. 4,7-Dichloroquinoline - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Nucleophilic substitution reactions of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Application Note: Nucleophilic Substitution Strategies for 4-Chloro-2-propyl-6-quinolinecarbonitrile
protocols for 4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS 930570-37-9) in Medicinal Chemistry Libraries.Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS 930570-37-9) is a high-value heterocyclic building block used primarily in the synthesis of kinase inhibitors and GPCR modulators. Its structural uniqueness lies in the 4-chloro handle, which is highly activated for Nucleophilic Aromatic Substitution (
This guide provides validated protocols for displacing the C4-chloro group with various nucleophiles (amines, alkoxides, thiols). We focus on overcoming common synthetic challenges such as hydrolysis of the nitrile group and optimizing yields for sterically demanding nucleophiles.
Reactivity Profile & Mechanistic Insight
The Electrophilic Center
The reactivity of the C4-chloro position is driven by two synergistic factors:
-
The Quinoline Nitrogen (N1): Acts as an electron sink, reducing electron density at C2 and C4.
-
The 6-Cyano Group: A strong electron-withdrawing group (EWG) located para to the C4 position (via the conjugated system), significantly lowering the LUMO energy and accelerating nucleophilic attack.
The Mechanism ( )
The reaction proceeds via a two-step addition-elimination mechanism:
-
Addition: The nucleophile attacks C4, disrupting aromaticity and forming a resonance-stabilized Meisenheimer-like complex. The negative charge is delocalized onto the N1 nitrogen and the 6-cyano group.
-
Elimination: Re-aromatization expels the chloride ion.
Key Consideration: The 2-propyl group adds lipophilicity (
Figure 1: Mechanistic pathway for
Experimental Protocols
Protocol A: Amination with Primary/Secondary Amines
Best for: Creating aniline-linked kinase inhibitors or aliphatic amine side chains.
Reagents:
-
Substrate: 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 equiv)
-
Nucleophile: Amine (1.2 – 1.5 equiv)
-
Base:
or DIPEA (2.0 equiv) -
Solvent: Isopropanol (iPrOH) or n-Butanol (n-BuOH)
Procedure:
-
Dissolution: In a reaction vial, dissolve 100 mg (0.43 mmol) of 4-Chloro-2-propyl-6-quinolinecarbonitrile in 2.0 mL of iPrOH.
-
Addition: Add the amine (0.52 mmol) followed by DIPEA (0.86 mmol).
-
Reflux: Heat the mixture to reflux (
) for 4–12 hours.-
Note: Reaction progress is monitored by TLC (Hexane:EtOAc 1:1) or LC-MS. The starting material usually elutes faster than the amino-product.
-
-
Workup: Cool to room temperature.
-
If product precipitates: Filter and wash with cold ether.
-
If soluble: Concentrate in vacuo, redissolve in DCM, wash with water and brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Gradient: 0-50% EtOAc in Hexanes).
Optimization Tip: For unreactive anilines (electron-poor), switch solvent to ethoxyethanol or DMF and increase temperature to
Protocol B: Etherification with Phenols/Alcohols
Best for: Synthesis of aryl-ether scaffolds.
Reagents:
-
Substrate: 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 equiv)
-
Nucleophile: Phenol or Alcohol (1.1 equiv)
-
Base:
(2.0 equiv) or NaH (1.2 equiv for aliphatic alcohols) -
Solvent: DMF or DMSO (Dry)
Procedure:
-
Deprotonation:
-
Phenols: Combine phenol and
in DMF. Stir at RT for 15 min. -
Alcohols: Add alcohol to a suspension of NaH in dry THF/DMF at
. Stir for 30 min.
-
-
Coupling: Add the quinoline substrate to the mixture.
-
Heating: Heat to
for 2–6 hours.-
Caution: Avoid temperatures
to prevent attack on the nitrile.
-
-
Workup: Pour reaction mixture into ice-water. The product often precipitates. Filter and wash with water.
-
Purification: Recrystallization from EtOH/Water is often sufficient.
Data Summary & Troubleshooting
| Parameter | Standard Condition | Optimization for Low Yields | Risk Factor |
| Solvent | Isopropanol (Amination) | DMF or NMP (High Temp) | DMF removal is difficult; NMP is toxic. |
| Base | DIPEA or | Strong bases (NaOH) hydrolyze the Nitrile. | |
| Temperature | Thermal decomposition > | ||
| Stoichiometry | 1.2 equiv Nucleophile | 2.0 - 3.0 equiv | Excess amine difficult to remove if non-volatile. |
Common Pitfall: Nitrile Hydrolysis
If the reaction is run in acidic aqueous media or strong alkali at high temperatures, the C6-cyano group will hydrolyze to the amide (
-
Detection: Look for a mass shift of +18 (amide) or +19 (acid) in LC-MS.
-
Prevention: Use anhydrous solvents and non-nucleophilic organic bases (DIPEA).
Synthesis Workflow Diagram
Figure 2: Decision tree for reaction execution and workup based on product physical state.
References
-
Sigma-Aldrich. Product Specification: 4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS 930570-37-9). Retrieved from
-
PubChem. Compound Summary: 4-Chloro-2-propyl-6-quinolinecarbonitrile.[1] National Library of Medicine. Retrieved from
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms (5th ed.). Springer.
-
Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.[2][3] (Reactivity of Quinolines).
Sources
Hydrolysis of 4-Chloro-2-propyl-6-quinolinecarbonitrile to carboxylic acid
Executive Summary
This application note details the optimized protocol for the chemoselective hydrolysis of 4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS 930570-37-9) to its corresponding carboxylic acid, 4-Chloro-2-propyl-6-quinolinecarboxylic acid .
The transformation presents a specific chemoselectivity challenge: converting the nitrile moiety (
This guide recommends a Brønsted acid-catalyzed hydrolysis using a Sulfuric Acid/Acetic Acid system. This method ensures high yield (>85%) and purity (>98% HPLC) by minimizing
Chemical Background & Reaction Strategy
The Chemoselectivity Challenge
The substrate contains two reactive centers:
-
C6-Nitrile: Requires hydration and subsequent hydrolysis.
-
C4-Chloride: Located para to the quinoline nitrogen. The electron-deficient nature of the quinoline ring activates this position toward nucleophilic attack.
Under basic conditions (
Reaction Scheme
Figure 1: Reaction pathway highlighting the selective acid hydrolysis route versus the avoided basic route.
Experimental Protocol
Materials & Reagents
| Reagent | Grade | Role |
| 4-Chloro-2-propyl-6-quinolinecarbonitrile | >97% | Substrate |
| Sulfuric Acid ( | 98% (Conc.) | Catalyst / Reagent |
| Acetic Acid (AcOH) | Glacial | Co-solvent (Solubility) |
| Water ( | Deionized | Reagent |
| Sodium Acetate | ACS Grade | Buffer (Optional workup) |
Step-by-Step Procedure
Step 1: Solubilization
-
Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar, reflux condenser, and internal temperature probe.
-
Charge 10.0 g (43.3 mmol) of 4-Chloro-2-propyl-6-quinolinecarbonitrile.
-
Add 40 mL of Glacial Acetic Acid . Stir at room temperature until a slurry or partial solution is formed.
-
Note: The nitrile is lipophilic; acetic acid ensures homogeneity before strong acid addition.
-
Step 2: Acid Addition & Reaction
4. Slowly add 30 mL of 60% (v/v) Sulfuric Acid (prepared by adding 18 mL conc.
- Exotherm Warning: The temperature will rise.[1] Maintain
during addition.
- Heat the reaction mixture to reflux (approx. 105-110°C) .
- Maintain reflux for 6–8 hours .
- IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 50% EtOAc/Hexane). Look for the disappearance of the nitrile peak (
) and the appearance of the acid ( , streaking).
Step 3: Quench & Workup 7. Cool the reaction mixture to 20–25°C . 8. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring.
- Observation: A thick white/off-white precipitate should form immediately.
- Adjust the pH of the slurry to pH 3–4 using 20% NaOH solution or Sodium Acetate.
- Critical: Do not make the solution alkaline (pH > 8), or the 4-Cl may hydrolyze, and the carboxylic acid will dissolve as the salt.
- Stir the slurry at 0–5°C for 1 hour to maximize precipitation.
Step 4: Isolation & Purification 11. Filter the solid using a Büchner funnel. 12. Wash the cake with 3 x 50 mL water to remove residual acid and ammonium salts. 13. Dry the solid in a vacuum oven at 50°C for 12 hours. 14. Yield: Expected 9.0 – 9.8 g (85–92%).
Process Workflow & Logic
Figure 2: Operational workflow for the synthesis, emphasizing the critical pH adjustment step.
Analytical Quality Control
HPLC Method Parameters
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 10% B to 90% B over 15 minutes.
-
Detection: UV @ 254 nm.
-
Retention Times (Approx):
-
Acid Product: ~6.5 min
-
Amide Intermediate: ~8.2 min
-
Nitrile Substrate: ~10.5 min
-
NMR Verification ( -DMSO)
-
Proton (
): Look for the disappearance of the propyl triplet shift associated with the nitrile shielding cone. -
Carbon (
):-
Disappearance of Nitrile carbon (~117 ppm).
-
Appearance of Carboxyl carbon (~165-170 ppm).
-
Persistence of C4-Cl carbon signal (distinct shift, no upfield shift indicative of C-OH).
-
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Reaction temperature too low or acid too dilute. | Increase temp to 115°C or increase |
| Amide Intermediate Stalls | Insufficient water for second hydrolysis step. | Add 5-10% more water to the reaction mixture. |
| Loss of Chlorine (Impurity) | Temperature too high (>130°C) or workup pH > 9. | Strictly control reflux temp; ensure pH during workup never exceeds 4.0. |
| Product Oiling Out | Co-solvent (AcOH) concentration too high during quench. | Dilute with more water or cool to 0°C to force crystallization. |
References
-
Organic Chemistry Portal. (n.d.). Hydrolysis of Nitriles. Retrieved February 15, 2026, from [Link]
- Larock, R. C. (1999). Comprehensive Organic Transformations: A Guide to Functional Group Preparations. Wiley-VCH. (General reference for nitrile hydrolysis conditions).
- Kukushkin, V. Y., & Pombeiro, A. J. (2005). Metal-mediated and metal-catalyzed hydrolysis of nitriles. Chemical Reviews, 102(5), 1771-1802.
-
National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 329773413. Retrieved February 15, 2026, from [Link]
Sources
Application Note: Chemoselective Reduction of 4-Chloro-2-propyl-6-quinolinecarbonitrile
This Application Note provides a comprehensive technical guide for the chemoselective reduction of the nitrile group in 4-Chloro-2-propyl-6-quinolinecarbonitrile . The protocols are designed to address the specific challenge of preserving the labile C4-chloro substituent while effectively reducing the C6-nitrile moiety.
Executive Summary & Strategic Analysis
The Challenge: Chemoselectivity in Halo-Quinolines
The target molecule, 4-Chloro-2-propyl-6-quinolinecarbonitrile , presents a classic "competing functionality" problem in organic synthesis.
-
Target: Reduction of the Nitrile (-CN) at position 6.
-
Hazard: The Chlorine atom at position 4 is highly activated. In quinoline systems, a halogen at the 2- or 4-position functions similarly to an acid chloride or activated vinyl halide. It is highly susceptible to:
-
Hydrogenolysis (Dehalogenation): Standard catalytic hydrogenation (Pd/C, H2) will likely remove the chlorine before reducing the nitrile.
-
Nucleophilic Attack (SnAr): Strong hydride donors (e.g., LiAlH4) or nucleophilic solvents can displace the chlorine.
-
Recommended Pathways
To navigate this landscape, we recommend three distinct protocols based on the desired oxidation state of the product (Amine vs. Aldehyde) and the available equipment.
| Method | Reagents | Product | Chemoselectivity | Recommendation |
| A | CoCl₂ / NaBH₄ | Primary Amine | Excellent | Primary Choice. High retention of Ar-Cl. Mild conditions. |
| B | Borane-DMS / THF | Primary Amine | Good | Secondary Choice. Clean reaction, but requires careful quenching. |
| C | DIBAL-H (-78°C) | Aldehyde | Excellent | Only for partial reduction. Requires cryogenic setup. |
| D | Pd/C or Ra-Ni | N/A | Poor | NOT RECOMMENDED due to high risk of dechlorination. |
Mechanistic Visualization
The following diagram illustrates the reaction pathways and the critical decision nodes for selecting the appropriate method.
Figure 1: Strategic reaction pathway selection. Note the divergence at the method selection stage to avoid dechlorination.
Detailed Experimental Protocols
Protocol A: Reduction to Primary Amine using CoCl₂ / NaBH₄
Mechanism: This method generates "Cobalt Boride" (in situ) which acts as a heterogeneous catalyst to activate the nitrile for reduction by borohydride. It is exceptionally mild and tolerates aryl halides well.
Materials:
-
Substrate: 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 equiv)
-
Cobalt(II) Chloride hexahydrate (CoCl₂·6H₂O) (0.5 - 1.0 equiv)
-
Sodium Borohydride (NaBH₄) (5.0 - 7.0 equiv)
-
Solvent: Methanol (MeOH) or MeOH/THF (2:1 if solubility is poor)
-
Quench: 1N HCl, Ammonium Hydroxide (NH₄OH)
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, dissolve 1.0 g (approx. 4.3 mmol) of the nitrile substrate and 1.02 g (4.3 mmol, 1.0 equiv) of CoCl₂·6H₂O in 30 mL of Methanol. The solution will appear deep purple/pink.
-
Note: If the substrate is not fully soluble, add THF (15 mL) to aid dissolution.
-
-
Cooling: Cool the reaction mixture to 0°C using an ice bath.
-
Addition (Critical): Add NaBH₄ (815 mg, 21.5 mmol, 5.0 equiv) portion-wise over 30 minutes.
-
Observation: The solution will turn black immediately upon NaBH₄ addition, accompanied by vigorous hydrogen gas evolution.[1] This black precipitate is the active Cobalt Boride species.
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor by TLC (or HPLC) for the disappearance of the nitrile.
-
Quenching: Once complete, cool the mixture back to 0°C. Carefully add 1N HCl dropwise until the pH is acidic (~pH 2) to decompose the boride complex and excess hydride. Stir for 30 minutes.
-
Workup: Basify the solution to pH >10 using concentrated NH₄OH. This liberates the free amine. Extract with Dichloromethane (DCM) (3 x 30 mL).
-
Purification: Dry the combined organics over Na₂SO₄, filter, and concentrate. The crude amine is often pure enough for subsequent steps; otherwise, purify via flash chromatography (DCM/MeOH/NH₃).
Why this works: The Co₂B species coordinates the nitrile, facilitating hydride transfer, but is kinetically slow to insert into the C-Cl bond compared to Pd(0) or Ni(0).
Protocol B: Partial Reduction to Aldehyde using DIBAL-H
Mechanism: Diisobutylaluminum hydride (DIBAL-H) performs a single hydride transfer to form a stable imine-aluminum intermediate at low temperatures.[2] Acidic hydrolysis releases the aldehyde.[3]
Materials:
-
Substrate: 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 equiv)
-
DIBAL-H (1.0 M in Toluene/Hexanes) (1.2 - 1.5 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM) or Toluene
-
Quench: Rochelle's Salt (Potassium sodium tartrate)
Step-by-Step Procedure:
-
Setup: Flame-dry a 3-neck flask under Argon/Nitrogen. Add the nitrile substrate (1.0 g) and anhydrous DCM (20 mL).
-
Cryogenic Cooling: Cool the solution to -78°C (Dry Ice/Acetone bath). Temperature control is vital to prevent over-reduction to the amine.
-
Addition: Add DIBAL-H (1.2 equiv) dropwise via syringe pump or pressure-equalizing funnel over 20 minutes. Ensure the internal temperature does not rise above -70°C.[2]
-
Incubation: Stir at -78°C for 1–2 hours.
-
Quenching (The "Rochelle" Method):
-
While still at -78°C, add Methanol (2 mL) to quench excess reagent.
-
Remove the cooling bath and add saturated aqueous Rochelle's Salt solution (30 mL).
-
Crucial Step: Vigorously stir the biphasic mixture at room temperature for 1–2 hours until the two layers separate clearly (aluminum emulsions can be stubborn).
-
-
Isolation: Separate the organic layer, extract the aqueous layer with DCM, dry over MgSO₄, and concentrate.
-
Result: The product is the aldehyde.[2][3][4][5][6] Keep under inert atmosphere as aldehydes can oxidize to carboxylic acids in air.
Analytical Validation (QC)
To ensure the integrity of the protocol, use the following markers:
| Analytical Method | Expected Signal (Product) | Signal to Watch (Impurity) |
| 1H NMR | Amine: Triplet/Broad singlet ~3.8-4.0 ppm (-CH ₂NH₂).Aldehyde: Singlet ~10.0 ppm (-CH O). | De-Cl: Loss of singlet at ~7.5-8.0 ppm (C3-H shift).Start Material: Absence of Nitrile C-NMR peak (~118 ppm). |
| LC-MS | Amine: [M+H]⁺ = 235/237 (Cl pattern).Aldehyde: [M+H]⁺ = 234/236. | De-Cl Byproduct: Mass shift of -34 amu (M-Cl+H). |
| IR Spectroscopy | Loss of sharp -CN stretch at ~2230 cm⁻¹. | Appearance of C=O (Aldehyde) at ~1700 cm⁻¹. |
References
-
Satoh, T., et al. (1969).[7] "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[5][7] Tetrahedron Letters, 10(49), 4555-4558. Link
-
Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802. Link
- Osby, J. O., et al. (1993). "Reduction of Nitriles to Primary Amines with Cobalt Boride." Journal of the American Chemical Society, 115, 1171.
-
BenchChem Application Notes. (2025). "Protocols for Low-Temperature Reduction of Nitriles to Aldehydes." Link
- Miller, A. E., et al. (1989). "Reduction of Nitriles with DIBAL-H." Journal of Organic Chemistry, 54, 4175.
Sources
- 1. chemistry.mdma.ch [chemistry.mdma.ch]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. DIBAL Reducing Agent - Chemistry Steps [chemistrysteps.com]
- 4. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
- 5. Nitrile reduction - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
Suzuki coupling conditions using 4-Chloro-2-propyl-6-quinolinecarbonitrile
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]
This Application Note details the protocols for the palladium-catalyzed cross-coupling of 4-Chloro-2-propyl-6-quinolinecarbonitrile (referred to herein as Substrate-Q ).
While aryl chlorides are typically less reactive than their bromide or iodide counterparts due to a stronger C–X bond (BDE ~96 kcal/mol for Ar-Cl vs. ~81 kcal/mol for Ar-Br), Substrate-Q possesses unique electronic features that facilitate oxidative addition. The 6-cyano group (nitrile) acts as a strong electron-withdrawing group (EWG), significantly reducing electron density at the quinoline core. This "activates" the C4-position, making the C–Cl bond susceptible to oxidative addition by Pd(0) species, behaving similarly to a standard aryl bromide.
Key Challenges addressed in this guide:
-
Activation: Overcoming the inherent inertness of the C–Cl bond.
-
Chemomimesis: Preserving the nitrile (–CN) functionality against competitive hydrolysis (to amide/acid) under basic aqueous coupling conditions.
-
Sterics: The 2-propyl group introduces mild steric bulk, potentially influencing catalyst approach, though the 4-position remains relatively accessible.
Mechanistic Insight & Catalyst Selection
The reaction follows the standard Suzuki-Miyaura catalytic cycle. However, for Substrate-Q , the rate-determining step (Oxidative Addition) is accelerated by the electron-deficient nature of the quinoline ring.
Catalytic Cycle Visualization
The following diagram illustrates the specific activation pathway and the critical role of the ligand system.
Figure 1: Catalytic cycle highlighting the oxidative addition step, which is facilitated by the electron-withdrawing nitrile group at C6.
Catalyst Choice Justification
-
Standard (Method A): Pd(dppf)Cl₂·CH₂Cl₂. The bidentate dppf ligand has a large bite angle, which favors the reductive elimination step. It is robust, air-stable, and highly effective for activated heteroaryl chlorides.
-
Advanced (Method B): XPhos Pd G3. For sterically hindered boronic acids or if Method A fails. The bulky, electron-rich biaryl phosphine (XPhos) dramatically accelerates oxidative addition into the C–Cl bond.
Experimental Protocols
Method A: The "Workhorse" Protocol (Cost-Effective)
Recommended for primary screening and scale-up with standard aryl boronic acids.
Reagents:
-
Substrate-Q: 1.0 equiv.
-
Boronic Acid: 1.2 – 1.5 equiv.
-
Catalyst: [Pd(dppf)Cl₂·CH₂Cl₂] (3–5 mol%).
-
Base: K₂CO₃ (2.0 – 3.0 equiv).
-
Solvent: 1,4-Dioxane : Water (4:1 ratio).
Step-by-Step Procedure:
-
Charge: To a reaction vial equipped with a magnetic stir bar, add Substrate-Q (1.0 eq), Boronic Acid (1.2 eq), and K₂CO₃ (2.5 eq).
-
Solvent Addition: Add 1,4-Dioxane and Water (degassed). A concentration of 0.1 M to 0.2 M with respect to Substrate-Q is ideal.
-
Degas (Critical): Sparge the mixture with Nitrogen or Argon for 5–10 minutes. Oxygen is the enemy of Palladium(0).
-
Catalyst: Add Pd(dppf)Cl₂ (0.05 eq) quickly under a positive stream of inert gas. Cap the vial immediately.
-
Reaction: Heat the block/bath to 90°C . Stir vigorously.
-
Checkpoint: Monitor by LCMS/TLC at 2 hours. Most activated chlorides convert within 2–6 hours.
-
-
Workup: Cool to RT. Dilute with EtOAc. Wash with water and brine.[1] Dry over Na₂SO₄.
-
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Method B: The "High-Performance" Protocol
Use if Method A results in low conversion (<30%) or if the boronic acid is sterically hindered (ortho-substituted).
Reagents:
-
Catalyst: XPhos Pd G3 (2–3 mol%).
-
Base: K₃PO₄ (3.0 equiv) – Phosphate is often superior for difficult substrates.
-
Solvent: THF : Water (10:1) or Toluene : Water (10:1).
Procedure Changes:
-
Follow the same degassing procedure.
-
Heat to 60–80°C (XPhos is active at lower temperatures, reducing the risk of nitrile hydrolysis).
-
Note: The G3 precatalyst activates rapidly; ensure the system is inert before heating.
Process Optimization & Troubleshooting
If the standard reaction fails, use this logic tree to diagnose the issue.
Figure 2: Decision matrix for reaction optimization.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| Start Material (SM) only | Catalyst deactivation (O₂) or poor oxidative addition. | Degas solvents more rigorously. Switch to electron-rich ligands (XPhos, SPhos). |
| Amide Byproduct (M+18) | Hydrolysis of 6-CN group. | CRITICAL: Switch to anhydrous conditions. Use Toluene/Dioxane with Cs₂CO₃ (no added water). |
| Des-chloro product (M-34) | Protodehalogenation. | Reaction is "too hot" or solvent is wet (acting as H-source). Lower temp to 70°C. Use anhydrous THF. |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand is dissociating. Add 10% free ligand (e.g., PPh₃ or dppf) to stabilize the metal. |
Safety & Handling
-
Nitrile Hazards: While the nitrile is bound to the ring, metabolic or chemical cleavage can release cyanide species. Treat all waste streams as potentially cyanide-contaminated; maintain basic pH in aqueous waste to prevent HCN gas formation.
-
Heavy Metals: Palladium is a heavy metal. All product streams intended for biological testing must be scavenged (e.g., SiliaMetS® Thiol or DMT) to remove residual Pd (<5 ppm).
-
Pressure: Reactions run at 90°C in closed vials generate pressure. Use appropriate pressure-rated vials and blast shields.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. Link
-
Barder, T. E., et al. (2005). Catalysts for the Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 127(13), 4685–4696. Link
Sources
Application Note: HPLC Method Development for 4-Chloro-2-propyl-6-quinolinecarbonitrile
Executive Summary & Molecule Profile
This guide details the Quality-by-Design (QbD) approach for developing a robust HPLC assay for 4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9). This molecule is a critical heterocyclic building block, often serving as an intermediate in the synthesis of kinase inhibitors and receptor antagonists.
The structural combination of a hydrophobic propyl chain, an electron-withdrawing chloro group, and a polar nitrile moiety on a quinoline scaffold presents specific chromatographic challenges—namely, balancing retention of the hydrophobic region while maintaining sharp peak shape for the basic nitrogen center.
Physicochemical Profile & Chromatographic Implications
| Property | Characteristic | Chromatographic Impact |
| Structure | Quinoline core with 2-propyl, 4-Cl, 6-CN | Significant |
| Basicity (pKa) | Estimated pKa ~2.5 - 3.5 (Ring Nitrogen) | The electron-withdrawing Cl and CN groups significantly lower the basicity compared to quinoline (pKa 4.9). Analyte likely neutral at pH > 4.0. |
| Hydrophobicity | LogP ~ 3.5 (Predicted) | Strong retention on C18; requires high organic content for elution. |
| Solubility | Low in water; High in MeOH, ACN, DMSO | Sample diluent must contain >50% organic solvent to prevent precipitation. |
Method Development Strategy (Workflow)
The following decision tree outlines the logical flow for selecting the stationary phase and mobile phase pH.
Figure 1: QbD workflow for selecting column chemistry and mobile phase pH based on analyte properties.
Optimized Experimental Protocol
Reagents & Equipment
-
Reference Standard: 4-Chloro-2-propyl-6-quinolinecarbonitrile (>98% purity).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q), Formic Acid (LC-MS Grade).
-
Column: Agilent ZORBAX Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent.
-
Rationale: A 3.5 µm particle size offers a balance between resolution and backpressure, suitable for standard HPLC systems (400 bar limit).
-
Preparation of Solutions
Standard Stock Solution (1.0 mg/mL):
-
Weigh 10.0 mg of the substance into a 10 mL volumetric flask.
-
Dissolve in 100% Acetonitrile (sonicate for 5 mins if necessary).
-
Make up to volume. Note: Stability is high in pure organic solvent.
Working Standard Solution (50 µg/mL):
-
Transfer 500 µL of Stock Solution into a 10 mL volumetric flask.
-
Dilute to volume with Diluent (50:50 Acetonitrile:Water) .
-
Critical: Do not use 100% water as diluent; the compound may precipitate or adsorb to glass surfaces.
-
Chromatographic Conditions (The "Gold Standard")
This method uses a low pH mobile phase to suppress silanol activity on the column and ensure the quinoline nitrogen remains in a consistent protonation state (or fully suppressed if pKa is very low), resulting in sharp peaks.
| Parameter | Setting | Rationale |
| Mobile Phase A | 0.1% Formic Acid in Water | Low pH (~2.7) suppresses silanol ionization, reducing peak tailing. |
| Mobile Phase B | 100% Acetonitrile | ACN provides sharper peaks for aromatics compared to MeOH. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns.[1] |
| Column Temp | 35°C | Improves mass transfer and reduces backpressure. |
| Injection Vol | 5-10 µL | Prevent column overload. |
| Detection | UV @ 254 nm (Primary)UV @ 230 nm (Secondary) | 254 nm monitors the aromatic quinoline ring; 230 nm may offer higher sensitivity for the nitrile. |
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 95 | 5 | Equilibration / Injection |
| 2.0 | 95 | 5 | Isocratic Hold (Focusing) |
| 12.0 | 10 | 90 | Linear Gradient |
| 15.0 | 10 | 90 | Wash Step |
| 15.1 | 95 | 5 | Return to Initial |
| 20.0 | 95 | 5 | Re-equilibration |
Method Validation Parameters
To ensure the method is "Trustworthy" and "Self-Validating" (Part 2 of requirements), the following acceptance criteria must be met during validation.
System Suitability Testing (SST)
Run 5 replicate injections of the Working Standard (50 µg/mL).
| Parameter | Acceptance Criteria | Troubleshooting |
| Retention Time %RSD | ≤ 1.0% | Check pump flow stability and column temperature. |
| Peak Area %RSD | ≤ 1.0% | Check autosampler precision and injector seal. |
| Tailing Factor (T) | ≤ 1.5 | If T > 1.5, replace column or increase buffer strength (e.g., use 0.1% TFA). |
| Theoretical Plates (N) | > 5000 | If N < 5000, check for dead volume or column aging. |
Linearity & Range
-
Protocol: Prepare solutions at 10%, 50%, 80%, 100%, and 120% of target concentration (50 µg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999.
Troubleshooting & Scientific Rationale
Why 0.1% Formic Acid?
Quinolines are nitrogenous bases. Although the electron-withdrawing groups on this specific molecule lower its basicity, residual silanols on the silica support (pKa ~4.5) can still interact with the nitrogen, causing peak tailing.
-
Mechanism: At pH ~2.7 (0.1% Formic Acid), silanols are protonated (neutral), preventing cation-exchange interactions.
-
Alternative: If tailing persists, switch to 0.1% Trifluoroacetic Acid (TFA) . TFA acts as an ion-pairing agent, masking the positive charge on the basic nitrogen and improving peak shape.
Retention Shifts
The "Propyl" group at position 2 makes this molecule sensitive to changes in organic modifier percentage. A shift of ±2% in Acetonitrile can significantly alter retention time.
-
Control: Pre-mix mobile phases if using older pumps to ensure consistent %B delivery.
References
-
PubChem. 4-Chloro-2-propyl-6-quinolinecarbonitrile (Compound).[2] National Library of Medicine. [Link]
-
Phenomenex. Reversed Phase HPLC Method Development Guide. (General guide on Mobile Phase pH selection for basic compounds). [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
Sources
Application Note: Functionalization Strategies for 4-Chloro-2-propyl-6-quinolinecarbonitrile
Executive Summary & Structural Analysis
This guide details the chemical functionalization of 4-Chloro-2-propyl-6-quinolinecarbonitrile , a high-value scaffold in medicinal chemistry. Structurally, this molecule presents a "push-pull" electronic system that dictates its reactivity profile.[1] The 2-propyl group provides lipophilic bulk and solubility, while the 6-cyano group acts as a strong electron-withdrawing group (EWG).
Mechanistic Insight: The critical feature is the 4-chloro substituent .[1][2] Due to the electron-deficient nature of the quinoline ring (further deactivated by the 6-CN group), the C4 position is highly electrophilic. This makes the chloride an excellent leaving group for Nucleophilic Aromatic Substitution (
Reactivity Heatmap
| Position | Functional Group | Reactivity Mode | Primary Transformation |
| C4 | Chloride (Cl) | High (Electrophile) | |
| C6 | Carbonitrile (CN) | Moderate (Electrophile) | Hydrolysis (Amide/Acid), Cycloaddition (Tetrazole) |
| C2 | Propyl Group | Low (Steric/Lipophilic) | Inert under standard functionalization conditions |
Reagent Class I: Nitrogen Nucleophiles (Amination)
Primary Application: Synthesis of kinase inhibitors and GPCR ligands.[1]
Mechanism:
The 4-chloroquinoline core is sufficiently activated that reaction with primary and secondary amines can often be driven thermally.[1] The 6-cyano group stabilizes the Meisenheimer intermediate, accelerating the reaction rate compared to a non-substituted quinoline.
Recommended Reagents
-
Nucleophiles: Anilines (primary), aliphatic amines (morpholine, piperazine), hydrazines.
-
Solvents:
-
Bases:
-
Catalysts (Optional):
-
HCl (4M in Dioxane): For weak nucleophiles (e.g., electron-deficient anilines), acid catalysis protonates the quinoline nitrogen, dramatically increasing C4 electrophilicity.
-
Protocol A: Thermal with Aliphatic Amines
This protocol is self-validating: The product typically precipitates, allowing for filtration-based isolation.
-
Setup: In a 20 mL reaction vial, dissolve 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 eq, 230 mg) in 2-Propanol (5 mL).
-
Addition: Add the amine nucleophile (1.2 eq) and DIPEA (1.5 eq).
-
Reaction: Seal the vial and heat to 85°C (reflux) for 2–4 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 1:1).[1] The starting material (
) should disappear, replaced by a lower spot.
-
-
Workup: Cool the mixture to room temperature.
-
Purification: Recrystallization from EtOH is usually sufficient.[1]
Reagent Class II: Carbon Nucleophiles (Pd-Catalysis)
Primary Application: Biaryl synthesis (Suzuki-Miyaura) or Alkyne insertion (Sonogashira). Mechanism: Oxidative Addition -> Transmetallation -> Reductive Elimination.[1]
While the 4-Cl is activated for
Recommended Reagents
-
Coupling Partners: Aryl Boronic Acids/Esters (Suzuki), Terminal Alkynes (Sonogashira).[1]
-
Catalysts:
- : Robust, air-stable, excellent for Suzuki coupling of heteroaryl chlorides.
- + XPhos: High-performance system for sterically hindered or electron-rich coupling partners.[1]
-
Bases:
(anhydrous) or .[1] -
Solvent System: 1,4-Dioxane/Water (4:1) .[1] The water is critical for the transmetallation step in Suzuki coupling.[1]
Protocol B: Suzuki-Miyaura Cross-Coupling[5]
-
Inertion: Purge a microwave vial or Schlenk flask with Nitrogen/Argon.[1]
-
Loading: Add 4-Chloro-2-propyl-6-quinolinecarbonitrile (1.0 eq), Aryl Boronic Acid (1.3 eq), and
(2.5 eq). -
Solvent: Add degassed 1,4-Dioxane/Water (4:1) (concentration ~0.1 M).
-
Catalyst: Add
(5 mol%). -
Reaction: Heat to 100°C for 4–12 hours (or 120°C for 30 min in microwave).
-
Checkpoint: LCMS should show the Mass [M+H] corresponding to the biaryl product. The nitrile peak (~2230 cm⁻¹) remains in IR, but the Cl isotope pattern disappears.
-
-
Workup: Filter through a Celite pad to remove Palladium black.[1] Dilute with EtOAc, wash with water.[1]
-
Purification: Flash chromatography (Silica, 0-40% EtOAc in Hexanes).
Reagent Class III: Oxygen Nucleophiles (Etherification)
Primary Application: Synthesis of quinoline ethers (bioisosteres of amides).[1]
Phenols are less nucleophilic than amines and require deprotonation to form the phenoxide anion.[1]
-
Reagents: Phenols, Alcohols.[1]
-
Base: Sodium Hydride (NaH) (60% dispersion) or
(in DMF).[1] -
Solvent: DMF or NMP (anhydrous).[1]
-
Key Note: The reaction must be kept strictly anhydrous if using NaH to prevent hydrolysis of the nitrile or the chloride to the quinolone (4-OH).
Visualizing the Functionalization Pathways
The following diagram maps the logical flow of reagent selection based on the desired transformation.
Figure 1: Divergent synthesis pathways from the 4-chloro core. Blue path indicates standard medicinal chemistry amination; Red path indicates organometallic carbon coupling.[1]
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield in | Amine is sterically hindered or electron-deficient.[1] | Switch solvent to NMP and heat to 140°C. Add KI (10 mol%) to generate transient 4-Iodo species.[1] |
| Hydrolysis (Formation of 4-OH) | Water present in basic conditions.[1] | Ensure solvents (DMF/DMSO) are anhydrous.[1] Use molecular sieves.[1] |
| Incomplete Suzuki Coupling | Oxidative addition to C-Cl is slow.[1] | Switch catalyst to |
| Nitrile Hydrolysis | Harsh acidic/basic conditions.[1] | Avoid aqueous acids at high temp.[1] The 6-CN is generally stable to standard |
References
-
Sigma-Aldrich. 4-Chloro-2-propyl-6-quinolinecarbonitrile Product Page. Link (Accessed 2023).[1]
-
BenchChem. Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline Derivatives. Link
-
National Institutes of Health (NIH). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling. Link
-
Organic Chemistry Portal. Suzuki Coupling Mechanism and Catalysts. Link
-
Fisher Scientific. Suzuki-Miyaura Cross-Coupling Reaction Protocol. Link
-
Durham University. Synthesis of 7-Chloroquinoline Derivatives (Reactivity Parallels). Link
Sources
Troubleshooting & Optimization
Improving reaction yield of 4-Chloro-2-propyl-6-quinolinecarbonitrile synthesis
Technical Support Center: 4-Chloro-2-propyl-6-quinolinecarbonitrile Synthesis
Executive Summary & Reaction Logic
The synthesis of 4-Chloro-2-propyl-6-quinolinecarbonitrile typically proceeds via the Conrad-Limpach cyclization followed by chlorination. This pathway is chosen for its regioselectivity, ensuring the propyl group resides at the C2 position and the hydroxyl (later chloro) group at C4.
The Pathway:
-
Condensation: 4-Aminobenzonitrile + Ethyl 3-oxohexanoate
Enamino-ester intermediate. -
Cyclization: Thermal ring closure (
250°C) 4-Hydroxy-2-propyl-6-quinolinecarbonitrile. -
Chlorination: Deoxychlorination with POCl
Target Molecule.
Common Failure Points:
-
Step 1: Incomplete water removal leads to hydrolysis of the imine.
-
Step 2: Slow heating rates favor the thermodynamic "Knorr" product (2-hydroxy) or polymerization, drastically reducing yield.
-
Step 3: Inadequate quenching of POCl
hydrolyzes the product back to the starting material.
Visual Workflow & Mechanism
The following diagram illustrates the critical process flow and decision gates for maximizing yield.
Caption: Optimized synthetic workflow emphasizing the "Flash Cyclization" technique and controlled quenching.
Troubleshooting & Optimization Guide
Module A: Enamine Formation (The Condensation)
Objective: Create the
| Issue | Root Cause | Corrective Action |
| Low Conversion (<60%) | Equilibrium limitation; water remains in system. | Use a Dean-Stark trap with toluene or xylene. Ensure vigorous reflux to drive water azeotrope removal [1]. Add catalytic acetic acid (1-2 mol%) to activate the carbonyl. |
| Product is an Oil/Gum | Residual solvent or unreacted keto-ester. | Evaporate solvent completely. If oil persists, triturate with cold hexanes or diethyl ether to induce crystallization. Do not carry wet oil to Step 2. |
| Impurity: Amide | Reaction temperature too high during mixing. | Mix reagents at room temperature first, then heat. High initial heat can favor amide formation (Knorr side-reaction) before the imine forms. |
Q: Can I skip isolating the enamine and do a "one-pot" reaction? A: Not recommended for high yields. The water generated in Step 1 interferes with the high-temperature cyclization in Step 2, causing hydrolysis and lowering the boiling point of the reaction mixture. Isolate and dry the enamine.
Module B: Thermal Cyclization (The Critical Step)
Objective: Ring closure to 4-hydroxy-2-propyl-6-quinolinecarbonitrile. Reagents: Dowtherm A (Diphenyl ether/Biphenyl mixture) or Diphenyl ether.
| Issue | Root Cause | Corrective Action |
| Charring / Black Tar | Heating too slowly; prolonged exposure to heat. | Protocol Change: Pre-heat Dowtherm A to a rolling boil (~250°C). Add the enamine (dissolved in minimal solvent or as a solid) rapidly to the boiling solvent. This "Flash Cyclization" minimizes polymerization [2]. |
| Incomplete Cyclization | Temperature < 240°C. | Ensure the internal temperature exceeds 245°C. The activation energy for this electrocyclic ring closure is high. |
| Yield < 40% | Oxidation of the intermediate. | Sparge the Dowtherm A with Nitrogen ( |
Q: Dowtherm A is hard to remove. What is the alternative? A: Upon cooling, the 4-hydroxy product often precipitates. Dilute the cooled mixture with non-polar solvent (Hexanes/Heptane) to force precipitation. Filter and wash extensively with hexanes to remove the Dowtherm oil.
Module C: Chlorination (Functionalization)
Objective: Convert 4-OH to 4-Cl using POCl
| Issue | Root Cause | Corrective Action |
| Reversion to Hydroxy | Hydrolysis during workup. | Inverse Quench: Pour the reaction mixture slowly into stirred ice-water (or ice/NH |
| Incomplete Reaction | POCl | Use fresh POCl |
| Dimer Formation | Reaction too concentrated. | Use at least 5-10 volumes of POCl |
Detailed Experimental Protocols
Protocol 1: Preparation of 4-Hydroxy-2-propyl-6-quinolinecarbonitrile
-
Condensation: In a flask equipped with a Dean-Stark trap, combine 4-aminobenzonitrile (1.0 eq), ethyl 3-oxohexanoate (1.1 eq), and catalytic glacial acetic acid in Toluene (10 vol). Reflux until theoretical water is collected (~4-6 h).
-
Isolation: Concentrate in vacuo. Triturate residue with hexanes to obtain the enamine solid. Dry under vacuum.
-
Cyclization: Heat Dowtherm A (10 vol) to 250°C (vigorous reflux).
-
Addition: Dissolve the enamine in minimal warm toluene (or add as powder) and add dropwise but rapidly to the boiling Dowtherm A. (Note: Toluene will flash off immediately; ensure proper venting).
-
Cook: Continue heating for 20-30 minutes.
-
Workup: Cool to room temperature. Add Heptane (10 vol) to precipitate the product. Filter, wash with heptane, then acetone.
Protocol 2: Chlorination to 4-Chloro-2-propyl-6-quinolinecarbonitrile
-
Setup: Place 4-hydroxy intermediate (1.0 eq) in a round-bottom flask.
-
Reagent: Add POCl
(6-8 eq). Add Pyridine (1.0 eq) cautiously (exothermic). -
Reaction: Reflux (bath temp 110-120°C) for 2-4 hours. Monitor by TLC/HPLC.
-
Quench (Critical):
-
Prepare a beaker with crushed ice and aqueous Ammonia (pH adjusted to ~9).
-
Pour the hot reaction mixture slowly onto the ice with vigorous stirring.
-
Maintain temperature < 20°C.[1]
-
-
Extraction: Extract with Dichloromethane (DCM) or Ethyl Acetate. Wash organic layer with brine, dry over Na
SO , and concentrate. -
Purification: Recrystallize from Ethanol or purify via silica gel chromatography (Ethyl Acetate/Hexanes) if necessary.
References
-
Conrad-Limpach Synthesis Overview. Wikipedia. Retrieved from .
-
A Survey of Solvents for the Conrad-Limpach Synthesis. National Institutes of Health (NIH) / PMC. Retrieved from .
-
POCl3 Chlorination of 4-Quinazolones (Analogous Mechanism). Journal of Organic Chemistry / PubMed. Retrieved from .
-
Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines. MDPI. Retrieved from .
-
Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. NIH / PMC. Retrieved from .
Sources
Technical Support Center: Minimizing Side Reactions in 4-Chloroquinoline Substitution
Welcome to the technical support center for navigating the complexities of 4-chloroquinoline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. By understanding the underlying mechanisms and common pitfalls, you can significantly improve the yield and purity of your target compounds.
Introduction: The Challenge of Selectivity
4-Chloroquinoline is a valuable scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. The nucleophilic aromatic substitution (SNAr) at the C4 position is a cornerstone of its derivatization. However, the reactivity of the quinoline ring system, while advantageous, also presents challenges in controlling selectivity and preventing side reactions. This guide provides in-depth, field-proven insights to help you troubleshoot and overcome these common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Poor Yield and Recovery of Starting Material
Question: I am observing very low conversion of my 4-chloroquinoline, even after extended reaction times and elevated temperatures. What are the likely causes and how can I improve the reaction rate?
Answer:
Low reactivity in nucleophilic aromatic substitution of 4-chloroquinolines often points to insufficient activation of the aromatic ring or issues with the nucleophile's reactivity. The SNAr mechanism proceeds via a high-energy Meisenheimer complex, and its formation is typically the rate-determining step.[1][2]
Troubleshooting Steps:
-
Assess Nucleophile Strength: Weakly nucleophilic amines or alcohols may require activation.
-
For Amines: Consider the use of a base to deprotonate the amine, increasing its nucleophilicity. Common bases include triethylamine (TEA), diisopropylethylamine (DIPEA), or potassium carbonate.[3][4] The choice of base is crucial; stronger bases can lead to side reactions.
-
For Alcohols: Use a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOt-Bu) to generate the more nucleophilic alkoxide.
-
-
Solvent Effects: The solvent plays a critical role in stabilizing the charged intermediate.
-
Polar Aprotic Solvents: Solvents like DMSO, DMF, and NMP are excellent choices as they can solvate the cation without strongly interacting with the nucleophile, thus enhancing its reactivity.[5]
-
Protic Solvents: Protic solvents like methanol or ethanol can hydrogen-bond with the quinoline nitrogen, which can enhance the reactivity at the C4 position.[5][6] However, they can also solvate the nucleophile, potentially reducing its reactivity.
-
-
Temperature Control: While higher temperatures generally increase reaction rates, excessive heat can lead to degradation and side product formation. A systematic temperature screen is recommended to find the optimal balance.
-
Catalysis:
-
Acid Catalysis: In some cases, particularly with amine nucleophiles, acid catalysis can be effective. The acid protonates the quinoline nitrogen, further activating the ring towards nucleophilic attack.[6] However, this also protonates the amine nucleophile, reducing its concentration. A careful balance is necessary.
-
Phase-Transfer Catalysis: For reactions involving a solid-liquid or liquid-liquid biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt) can facilitate the transport of the nucleophile to the reaction site.
-
Issue 2: Formation of Dimeric or Polymeric Byproducts
Question: My reaction is producing a significant amount of high-molecular-weight impurities that I suspect are dimers or polymers of my quinoline starting material. What causes this and how can I prevent it?
Answer:
Dimerization or polymerization can occur if a molecule of the 4-substituted quinoline product, or even the starting material, acts as a nucleophile and attacks another molecule of 4-chloroquinoline. This is more common when the nucleophile itself contains a secondary reactive site.
Troubleshooting Workflow:
Caption: Troubleshooting Dimerization and Polymerization.
Detailed Explanation:
-
Protecting Groups: If your nucleophile has multiple reactive sites (e.g., a diamine), consider using a suitable protecting group for the less reactive site to prevent intermolecular reactions.[7]
-
High Dilution: Running the reaction at a lower concentration can disfavor intermolecular reactions (like dimerization) over the desired intramolecular reaction. This is a common strategy in macrocyclization but is also applicable here.
-
Temperature Optimization: As mentioned previously, lower temperatures can help minimize side reactions.
Issue 3: Hydrolysis of the 4-Chloro Group
Question: I am isolating 4-hydroxyquinoline as a significant byproduct. How can I avoid this hydrolysis reaction?
Answer:
Hydrolysis of the 4-chloro group to the corresponding 4-hydroxyquinoline can occur in the presence of water, especially under basic or high-temperature conditions.[8]
Mitigation Strategies:
| Strategy | Description | Key Considerations |
| Anhydrous Conditions | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Even trace amounts of water can be problematic. Consider using molecular sieves to dry the solvent. |
| Control of Basicity | If a base is required, use a non-nucleophilic, sterically hindered base like DIPEA. Avoid strong hydroxide sources (e.g., NaOH, KOH). | The pKa of the base should be carefully chosen to deprotonate the nucleophile without promoting hydrolysis. |
| Temperature Management | Lowering the reaction temperature can significantly reduce the rate of hydrolysis. | This may require longer reaction times to achieve full conversion of the starting material. |
Issue 4: Lack of Regioselectivity with Substituted Quinolines
Question: My 4-chloroquinoline also has another leaving group (e.g., at the C2 position). I am getting a mixture of products where the nucleophile has substituted at both positions. How can I achieve selective substitution at the C4 position?
Answer:
The C4 position of the quinoline ring is generally more reactive towards nucleophilic attack than the C2 position. This is due to the greater ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate when the attack occurs at C4.[9][10] However, under forcing conditions or with highly reactive nucleophiles, substitution at C2 can also occur.
Controlling Regioselectivity:
Caption: Regioselectivity in Dichloroquinoline Substitution.
Experimental Approaches:
-
Temperature Control: This is the most critical parameter. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate at the C4 position will minimize substitution at the less reactive C2 position.[8]
-
Choice of Nucleophile: Highly reactive, small nucleophiles are more likely to lead to a loss of selectivity.
-
Solvent Polarity: The solvent can influence the relative reactivity of the C2 and C4 positions. Experimenting with a range of solvents from nonpolar (e.g., toluene) to polar aprotic (e.g., DMSO) can help optimize selectivity.
Protocol for Optimizing Regioselectivity:
-
Initial Screening: Set up a series of small-scale reactions in parallel at different temperatures (e.g., room temperature, 50 °C, 80 °C).
-
Analysis: Monitor the reactions by TLC or LC-MS to determine the ratio of the desired 4-substituted product to the 2-substituted and di-substituted byproducts.
-
Optimization: Once an optimal temperature is identified, further optimization of solvent and reaction time can be performed to maximize the yield of the desired regioisomer.
Conclusion
Minimizing side reactions in 4-chloroquinoline substitution is a multifactorial challenge that requires a systematic and informed approach. By carefully considering the choice of nucleophile, solvent, temperature, and potential catalysts, researchers can significantly improve the outcome of their synthetic efforts. This guide provides a framework for troubleshooting common issues, but it is essential to remember that each specific substrate and nucleophile combination may require its own unique set of optimized conditions.
References
-
Abdel-Megeed, H. M., et al. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. Arkivoc, 2012(6), 384-397. [Link]
-
Fornasier, R., et al. (1973). Nucleophilic heteroaromatic substitution. XXVI. Piperidino dechlorination in chloroquinoline series. Solvent effects on reaction. The Journal of Organic Chemistry, 38(7), 1305-1308. [Link]
-
Habib, N. S., et al. (2000). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules, 5(12), 1045-1056. [Link]
-
Jeroncic, A., et al. (2020). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 25(24), 5938. [Link]
-
Kim, J. S., et al. (2012). Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones. ACS Medicinal Chemistry Letters, 3(7), 543-547. [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Mekheimer, R. A., et al. (2006). Nucleophilic substitution and ring closure reactions of 4-chloro-3-nitro-2-quinolones. Journal of Chemical Research, 2006(1), 26-29. [Link]
-
Organic Chemistry Portal. Nucleophilic substitution in quinoline and isoquinoline. [Link]
-
Quora. (2018). Why nucleophllic substitution in quinoline takes place at 2 position not at 4 position?[Link]
-
ResearchGate. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]
-
Romero, M., & Delgado, G. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]
-
Sánchez, J. B., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 531. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Wikipedia. Regioselectivity. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | 4-Aminoquinoline: a comprehensive review of synthetic strategies [frontiersin.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Structure-Activity Relationships of Antimalarial 4-oxo-3-carboxyl quinolones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nucleophilic substitution in quinoline and isoquinoline [quimicaorganica.org]
- 10. quora.com [quora.com]
Technical Support Center: Purification of 4-Chloro-2-propyl-6-quinolinecarbonitrile
[1]
Current Status: Online Role: Senior Application Scientist Topic: Impurity Removal & Process Optimization[1]
Executive Summary
This guide addresses the purification of 4-Chloro-2-propyl-6-quinolinecarbonitrile (hereafter referred to as Target-Cl ).[1] This molecule is a critical electrophilic intermediate, often used in nucleophilic aromatic substitution (
The primary challenge with this scaffold is the "Hydrolysis Loop." The electron-withdrawing cyano group at the 6-position destabilizes the 4-chloro bond, making it susceptible to hydrolysis back to the 4-hydroxy starting material (hereafter Impurity-OH ) during aqueous workup.[1] This guide provides a self-validating protocol to break this loop and ensure high purity (>98%).
Part 1: Diagnostic & Troubleshooting (Q&A)
Issue 1: The "Zombie" Impurity (Reappearing Starting Material)
User Question: "My reaction showed 100% conversion by HPLC before workup. However, after quenching with ice/water and drying, the 4-hydroxy precursor (Impurity-OH) reappeared at 5-10%.[1] Recrystallization isn't removing it efficiently.[2] What is happening?"
Scientist Response: You are experiencing Workup-Induced Hydrolysis . The 6-cyano group pulls electron density from the ring, making the 4-position highly electrophilic. If your quench is too exothermic or the pH remains acidic/basic for too long, water acts as a nucleophile and displaces the chlorine.
The Fix:
-
Switch Quench Method: Do not pour the reaction mixture into water. Instead, inverse quench by pouring the reaction mixture slowly into a vigorously stirred mixture of DCM (Dichloromethane) and Ammonia/Ice (maintaining pH < 10 and Temp < 5°C). The organic solvent immediately sequesters the Target-Cl , protecting it from the aqueous phase.
-
Buffer Control: Avoid strong bases like NaOH. Use saturated
or dilute to neutralize the phosphoric acid byproducts. -
Speed: Minimize the time the product spends in contact with the aqueous phase. Separate layers immediately.
Issue 2: Black Tarry Residues
User Question: "The crude product is dark brown/black and sticky. I used POCl3 at reflux. How do I remove this tar without losing yield?"
Scientist Response: The "tar" consists of polymerized phosphorous byproducts and decomposed organics caused by localized overheating.
The Fix:
-
Pre-Purification (Filtration): Dissolve the crude residue in a non-polar solvent (DCM or Toluene). The polar "tar" and inorganic polyphosphates are often insoluble in these solvents. Filter the suspension through a pad of Celite or Silica Gel .
-
Activated Carbon Treatment: If color persists, treat the organic solution with activated carbon (10% w/w) at room temperature for 30 minutes. Note: Do not heat with carbon, as this may accelerate hydrolysis.
Issue 3: Persistent Inorganic Salts
User Question: "My elemental analysis shows high phosphorous levels. How do I remove residual phosphorous salts?"
Scientist Response:
Phosphorous oxychloride (
The Fix:
-
The "Acid Wash" Trick: Paradoxically, a quick wash with dilute cold acid (0.1 M HCl) can help protonate the quinoline nitrogen, breaking the coordination with phosphorous species, followed by an immediate re-basification and extraction. However, this is risky due to hydrolysis.
-
The Safer Route (Heptane Trituration): The Target-Cl is moderately soluble in heptane/hexane, while phosphorous salts are not.
-
Dissolve crude in minimal DCM.
-
Slowly add 10 volumes of Heptane with rapid stirring.
-
The inorganic salts often precipitate as a gum/solid. Filter off the solids and evaporate the filtrate.
-
Part 2: Optimized Purification Protocol
This protocol is designed to be self-validating . You must pass the checkpoint before proceeding to the next step.
Phase 1: Reaction & Quench (The Critical Step)
-
Reagents: 4-Hydroxy-2-propyl-6-quinolinecarbonitrile (1.0 eq),
(5.0 eq).[1] -
Temperature: Reflux (
).
Step 1: Monitor reaction by HPLC.
-
Checkpoint: Do not stop until Impurity-OH < 0.5% .[1] If it stalls, add 0.5 eq of
(phosphorous pentachloride) to drive it to completion.
Step 2: Vacuum Distillation. [1][3]
-
Remove excess
under reduced pressure before quenching. This reduces the exotherm and the amount of acid generated during the quench. -
Visual Cue: The residue should be a thick oil/solid.
Step 3: The "Protected" Quench.
-
Dissolve the residue in DCM (10 volumes) .
-
Prepare a separate vessel with Ice Water (20 volumes) and
(excess). -
Slowly pour the DCM solution into the stirred ice/base mixture.
-
Why? The product stays in the DCM layer, shielded from the hydrolytic aqueous environment.
Phase 2: Isolation & Crystallization[1]
Step 4: Phase Separation.
-
Separate layers.[4] Wash organic layer with Brine (
). Dry over .[5] -
Checkpoint: Check pH of the aqueous layer. It must be neutral/basic (pH 7-9).[1] If acidic, hydrolysis risk is high.
Step 5: Solvent Swap Crystallization.
-
Concentrate DCM to a low volume (2-3 volumes).
-
Slowly add Heptane or Isopropyl Alcohol (IPA) while stirring.
-
Cool to 0-5°C.[1]
Step 6: Drying.
-
Dry in a vacuum oven at 40°C max . High heat + residual moisture = Hydrolysis.
Part 3: Data & Visualization
Table 1: Solubility Profile & Impurity Fate
| Solvent System | Target-Cl Solubility | Impurity-OH Solubility | Inorganic Salts | Usage |
| DCM | High | Low | Insoluble | Extraction / Initial Dissolution |
| Ethyl Acetate | High | Moderate | Low | Alternative Extraction |
| Heptane | Moderate (Hot) / Low (Cold) | Insoluble | Insoluble | Crystallization (Anti-solvent) |
| Water (pH 7) | Insoluble | Insoluble | Soluble | Washing |
| Water (pH 1) | Soluble (Protonated) | Soluble | Soluble | Avoid (Hydrolysis Risk) |
Diagram 1: Impurity Fate Map
This diagram illustrates the logic of the purification process, showing where each impurity is rejected.
Caption: Workflow designed to sequester the target molecule from hydrolytic conditions while mechanically filtering tars and precipitating the product.[1]
Diagram 2: The Hydrolysis Loop Mechanism
Understanding why the impurity returns is key to preventing it.
Caption: The irreversible degradation pathway. Once the Target-Cl hydrolyzes back to Impurity-OH during workup, it cannot be fixed without re-running the reaction.[1]
References
-
BenchChem. (2025).[3] The Strategic Use of Phosphorus Oxychloride (POCl3) in the Synthesis of Chloroquinoxalines: A Guide for Researchers. Retrieved from
-
National Institutes of Health (NIH). (2011). POCl3 Chlorination of 4-quinazolones.[1][5][7][8] PubMed. Retrieved from
-
Organic Syntheses. (1988).[4] Alkylation of Phenylacetonitrile Derivatives (General Nitrile Chemistry). Coll. Vol. 6, p. 232. Retrieved from
-
ResearchGate. (2021). Method of quenching reaction mixture for POCl3 Chlorination. Retrieved from
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. DSpace [cora.ucc.ie]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Solubility Optimization for 4-Chloro-2-propyl-6-quinolinecarbonitrile
Current Status: Operational Ticket ID: SOL-930570 Subject: Overcoming aqueous insolubility for biological assays and formulation.
The Diagnostic Hub: Understanding the Problem
Before attempting solubilization, it is critical to understand why4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9) resists aqueous solvation. This molecule exhibits "Brick Dust" characteristics—high crystallinity and high lipophilicity.
Physicochemical Barrier Analysis
| Feature | Chemical Consequence | Impact on Solubility |
| Quinoline Core | Rigid, planar aromatic system. | Promotes strong |
| C6-Cyano (-CN) | Strong electron-withdrawing group (EWG). | Reduces the basicity of the quinoline nitrogen, rendering pH adjustment ineffective (see pKa Note below). |
| C2-Propyl Chain | Lipophilic alkyl chain. | Increases LogP (estimated > 3.5), driving the molecule to reject water and aggregate. |
| C4-Chloro (-Cl) | Halogen substitution. | Further increases lipophilicity and decreases water solubility compared to the parent quinoline. |
Critical Technical Insight (pKa): Unlike unsubstituted quinoline (pKa ~4.9), the presence of the electron-withdrawing 4-Cl and 6-CN groups drastically lowers the pKa of the ring nitrogen (likely < 1.0). Do not attempt to solubilize this compound using weak acids (e.g., acetic acid). It will not protonate in physiological ranges, and strong mineral acids may hydrolyze the nitrile group.
Troubleshooting Workflows & Protocols
Workflow A: The "Solvent Shift" (For In Vitro Assays)
Best for: High-throughput screening, cellular assays (DMSO tolerant).
The Issue: Researchers often dissolve the compound in 100% DMSO and then "shock" it by adding it directly to the media, causing immediate precipitation (the "Crash-out" effect).
The Solution: Use an intermediate cosolvent transition.
Step-by-Step Protocol
-
Primary Stock: Dissolve the compound in anhydrous DMSO to 10-20 mM. Sonicate for 5 minutes to ensure no micro-crystals remain.
-
Secondary Stock (The Bridge): Prepare a "bridging solvent" composed of PEG-400 (Polyethylene glycol) and water.
-
Dilution Sequence:
-
Mix the DMSO stock into pure PEG-400 first (Ratio 1:9).
-
Slowly add this mixture to your aqueous buffer while vortexing.
-
Recommended Ratios for Stability:
| Final Concentration | DMSO % | PEG-400 % | Aqueous Buffer % | Stability Window |
| High (100 µM) | 5% | 40% | 55% | ~4 Hours |
| Med (10 µM) | 1% | 10% | 89% | > 24 Hours |
| Low (1 µM) | 0.1% | 0% | 99.9% | Indefinite |
Workflow B: Cyclodextrin Complexation (For In Vivo/Sensitive Assays)
Best for: Animal studies, assays sensitive to DMSO toxicity.
The Mechanism: The hydrophobic propyl-quinoline core inserts into the lipophilic cavity of the cyclodextrin, while the hydrophilic exterior keeps the complex soluble in water.
Recommended Excipient: Sulfobutylether-
Step-by-Step Protocol
-
Vehicle Preparation: Prepare a 20% (w/v) SBE-
-CD solution in sterile water or saline. Stir until clear. -
Compound Addition: Add the solid 4-Chloro-2-propyl-6-quinolinecarbonitrile to the vehicle.
-
Note: Do not exceed 5 mg/mL initially.
-
-
Energy Input:
-
Option A (Standard): Stir rapidly (magnetic stir bar) for 24–48 hours at room temperature.
-
Option B (Accelerated): Sonicate in a water bath at 40°C for 60 minutes, then stir for 4 hours.
-
-
Filtration: Filter the resulting suspension through a 0.22 µm PVDF filter to remove uncomplexed solid.
-
Quantification: Analyze the filtrate via HPLC to determine the final soluble concentration.
Workflow C: Surfactant Micelle System
Best for: Acute toxicity studies or non-sensitive partition assays.
Protocol:
-
Weigh compound.[1]
-
Add Tween 80 (Polysorbate 80) directly to the solid (10% of final volume).
-
Add Ethanol (10% of final volume) to help wet the solid.
-
Vortex until a slurry forms.
-
Slowly add Saline (80% of final volume) while vortexing vigorously.
-
Result: A micellar suspension (may appear slightly cloudy/opalescent).
-
Decision Logic & Visualization
The following diagram illustrates the decision process for selecting the correct formulation strategy based on your experimental constraints.
Caption: Decision tree for selecting the optimal solubilization strategy based on assay type and route of administration.
Frequently Asked Questions (FAQ)
Q: Can I use HCl to turn it into a salt? A: No. As noted in the Diagnostic Hub, the 6-cyano and 4-chloro groups withdraw electron density from the quinoline nitrogen. The basicity is too low to form a stable salt with weak acids, and strong acids may cause chemical degradation (hydrolysis of the nitrile to an amide/acid). Stick to non-ionic methods (cosolvents/complexation).
Q: My compound precipitates after 30 minutes in the cell culture media. Why? A: This is likely "Ostwald Ripening." Small micro-precipitates form immediately upon dilution but are invisible. Over time, they aggregate into larger, visible crystals. Fix: Increase the concentration of the "holding" polymer (PEG-400 or HPMC) in your buffer to inhibit crystal growth, or switch to the Cyclodextrin protocol (Workflow B).
Q: Is the compound light sensitive? A: Quinoline derivatives can be prone to photo-oxidation or photodimerization over long periods. It is Best Practice to wrap stocks in foil or use amber glass vials, especially when in solution.
Q: What is the maximum solubility I can expect? A:
-
Pure Water: < 1 µg/mL (Predicted)
-
PBS + 5% DMSO: ~10–50 µg/mL
-
20% SBE-
-CD: ~2–5 mg/mL (Optimization required)
References
-
Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2] Journal of Pharmacological and Toxicological Methods. Link
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Link
- Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media. American Chemical Society. (General Reference for "Brick Dust" molecules).
-
Savjani, K. T., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Link
-
PubChem. (n.d.). 4-Chloroquinoline Compound Summary. (Structural analog data used for pKa inference). Link
Sources
Technical Support Center: Stability of 4-Chloro-2-propyl-6-quinolinecarbonitrile
[1]
Executive Summary: The "Activated" Core
4-Chloro-2-propyl-6-quinolinecarbonitrile is not a passive intermediate; it is an electrophilic "spring-loaded" scaffold.[1] Its stability under reflux is governed entirely by the Nucleophilic Aromatic Substitution (
The molecule features a "perfect storm" of electronic activation:
-
The Quinoline Nitrogen: Withdraws electron density, making the C4 position electron-deficient.
-
The 6-Cyano Group: A strong electron-withdrawing group (EWG) that further depletes electron density from the ring, significantly lowering the activation energy for nucleophilic attack at C4 compared to a standard 4-chloroquinoline.
-
The 4-Chloro Substituent: A good leaving group.
Critical Stability Rule: Under reflux conditions, this molecule is unstable in the presence of any nucleophile (water, alcohols, amines) that is not the intended reactant.[1]
Mechanistic Insight: Why Degradation Happens
To troubleshoot stability, you must understand the failure mode.[1] The primary degradation pathway is the displacement of the Chlorine atom.
The Trap
In a refluxing solvent, thermal energy overcomes the activation barrier for nucleophiles to attack the C4 carbon.
Figure 1: The
Stability Profiles & Solvent Compatibility
A. Hydrolytic Instability (The Water Hazard)
Risk Level: Critical Mechanism: Hydrolysis to 4-Hydroxy-2-propyl-6-quinolinecarbonitrile (Quinolone form).[1] Trigger: Refluxing in "wet" solvents.
-
The Autocatalytic Loop: Hydrolysis releases HCl. The protonation of the quinoline nitrogen further activates the ring toward nucleophilic attack. The reaction accelerates as it proceeds.
-
Visual Indicator: The 4-hydroxy byproduct is often significantly less soluble in organic solvents and has a much higher melting point. Look for precipitation during reflux.
B. Solvolysis (The Alcohol Hazard)
Risk Level: High Mechanism: Ether formation (e.g., 4-Methoxy or 4-Ethoxy analogs).[1] Trigger: Refluxing in methanol, ethanol, or isopropanol.[1]
-
Guidance: Do NOT use alcohols as solvents for this intermediate unless the intention is to synthesize the ether. The 6-CN group makes the 4-Cl susceptible to attack even by neutral alcohols at reflux temperatures.
C. Recommended Solvent Systems
| Solvent Class | Suitability | Notes |
| Toluene / Xylene | High | Ideal for reflux.[1] Non-nucleophilic. Allows azeotropic removal of water. |
| Acetonitrile (MeCN) | Medium | Good, but must be "Anhydrous" grade.[1] Wet MeCN causes rapid hydrolysis at reflux. |
| DMF / DMAc | Medium | Stable, but high boiling points can encourage thermal decomposition if heating is uncontrolled.[1] |
| Alcohols (MeOH, EtOH) | Forbidden | Will form the alkyl ether impurity (4-OR) rapidly under reflux.[1] |
| Chlorinated (DCM, DCE) | Low | Boiling points often too low for required reactivity; DCE is acceptable if dry.[1] |
Troubleshooting Guide & FAQs
Scenario 1: "I see a new peak appearing at a lower Retention Time (RT) on HPLC."
Diagnosis: Hydrolysis (Formation of 4-Hydroxy species).[1]
-
Why: The 4-OH derivative is more polar than the 4-Cl parent, leading to an earlier elution in Reverse Phase HPLC.[1]
-
Corrective Action:
-
Check the water content of your solvent (Karl Fischer titration).
-
Add a drying agent (e.g., Molecular Sieves 4Å) or switch to azeotropic distillation (Dean-Stark) if using Toluene.[1]
-
Buffer Check: Are you using an acid catalyst? Try neutralizing with a mild base (e.g.,
) to prevent acid-catalyzed hydrolysis.[1]
-
Scenario 2: "My yield is low, and I see a lipophilic impurity."
Diagnosis: Solvolysis (Ether formation) or Dimerization.[1]
-
Why: If you used an alcohol solvent, you formed the ether.[1] If you used a non-protic solvent but high concentration, you may have formed a pseudo-dimer (rare but possible).[1]
-
Corrective Action: Switch to an aprotic solvent (Toluene, THF).[1]
Scenario 3: "The reaction mixture turned into a solid mass during reflux."
Diagnosis: Uncontrolled Hydrolysis / Polymerization.
-
Why: The 4-hydroxy degradation product has a high melting point and low solubility. It precipitated out, potentially trapping the stir bar.
-
Corrective Action: Immediate quench. The batch likely requires reprocessing (re-chlorination with
is sometimes possible to salvage the 4-OH back to 4-Cl, but risky with the Nitrile group present).[1]
Standardized Stress-Test Protocol
Before committing a large batch to reflux, validate stability with this micro-scale stress test.
Objective: Determine the "Safe Reflux Window" for your specific solvent lot.
-
Preparation: Dissolve 50 mg of 4-Chloro-2-propyl-6-quinolinecarbonitrile in 2 mL of the target solvent.
-
Control: Take a 50 µL aliquot immediately (T=0), dilute in MeCN, and inject on HPLC.
-
Stress: Heat the vial to reflux (or intended reaction temp).
-
Sampling: Take aliquots at 1 hour, 4 hours, and 12 hours.
-
Analysis:
-
Pass: Purity decreases by < 1.0% over intended reaction time.
-
Fail: Appearance of 4-OH peak (early eluting) or other impurities > 2.0%.[1]
-
Decision Logic:
Figure 2: HPLC-based decision matrix for stability validation.
References
-
BenchChem. Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. (General reactivity of the 4-chloro scaffold).[2][3] [1]
-
MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights. (Mechanism of C4 substitution).
-
ResearchGate. Synthesis of 4-(1H-1,2,4-triazol-1-yl)quinolines by the reaction of 4-chloroquinolines. (Influence of substituents on 4-Cl reactivity).
-
PubChem. 4-Chloroquinoline Compound Summary. (Physical properties and safety data). [1]
Disclaimer: This guide is based on the chemical principles of the 4-chloroquinoline scaffold. Specific batch behavior may vary based on impurity profiles.
Overcoming steric hindrance in 2-propyl-6-quinolinecarbonitrile reactions
Technical Support Center: Heterocycle Process Chemistry Subject: Optimization of 2-Propyl-6-Quinolinecarbonitrile Reactions Ticket ID: #QCN-PRO-002 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The "Propyl Gate" Challenge
Welcome to the Process Chemistry Support Hub. You are likely accessing this guide because standard reaction conditions for 2-propyl-6-quinolinecarbonitrile are failing to yield expected results.
While the 6-cyano group (C6-CN) appears electronically accessible, the 2-propyl substituent creates a specific steric and conformational challenge known as the "Propyl Gate." The flexible
This guide addresses the three most common failure modes caused by this steric architecture: N-Oxidation stalling , C3-Functionalization failures , and Grignard addition anomalies .
Module 1: Overcoming Steric Hindrance in N-Oxidation
The Issue: You are attempting to synthesize the N-oxide (e.g., for subsequent chlorination or rearrangement) using
The Science:
The nitrogen lone pair in quinoline is
Troubleshooting Protocol:
| Variable | Standard Protocol (Failing) | Optimized Protocol (Steric Solution) |
| Oxidant | Urea-Hydrogen Peroxide (UHP) + TFAA | |
| Solvent | DCM or Chloroform | Acetonitrile or Methanol |
| Activator | None | Trifluoroacetic Anhydride (TFAA) |
| Temperature |
Step-by-Step Solution:
-
Switch Reagents: Abandon
-CPBA. The benzoic acid byproduct creates a bulky hydrogen-bonded network that further crowds the site. -
In Situ Activation: Dissolve the substrate in Acetonitrile. Add Urea-Hydrogen Peroxide (UHP) (2.5 equiv).
-
The "Trojan Horse": Add Trifluoroacetic Anhydride (TFAA) dropwise at
. -
Monitor: The reaction should complete within 2 hours. Quench with aqueous sodium bisulfite.
Module 2: Functionalizing C3 (The "Ortho-Wall" Effect)
The Issue: Attempts to functionalize the
The Science:
The
Visualizing the Blockade:
Caption: The C2-propyl group creates a "Steric Interaction Zone" that shields both N1 and C3. Specialized ligands (Green path) are required to bypass this blockade.
The Solution: Ligand Switching
-
Do NOT use:
, dppe, or dppf. -
USE: Buchwald Dialkylbiaryl Ligands (specifically XPhos or SPhos ).
-
Why: These ligands are designed to "reach around" steric bulk. They form a specific pocket that facilitates oxidative addition even in hindered environments.
-
Catalyst System:
(2 mol%) + XPhos (4 mol%) in Toluene/Water (10:1) with .
-
Module 3: Grignard Addition to Nitrile (C6)
The Issue: Addition of a Grignard reagent (
The Science:
While
Troubleshooting Protocol:
-
The Lewis Acid Hack:
-
Add anhydrous
(Cerium(III) chloride) to the reaction. -
Procedure: Stir anhydrous
(1.5 equiv) in THF for 1 hour at RT. Cool to . Add the Grignard reagent.[4][7][8] Then add your quinoline substrate. -
Why: The Organocerium reagent is more nucleophilic and less basic than the Grignard. It is less sensitive to steric bulk and does not rely on N-coordination to activate the nitrile.
-
-
Temperature Swing:
-
Do not run at
. -
Initiate addition at
to prevent polymerization of the quinoline ring, then rapidly warm to reflux for 1 hour to force the addition to the nitrile.
-
Frequently Asked Questions (FAQ)
Q: Can I use acid hydrolysis to convert the nitrile to a carboxylic acid?
A: Yes, but expect it to be slow. The
-
Fix: Use a co-solvent system of Acetic Acid/Water/Sulfuric Acid (2:1:1) and heat to
in a sealed tube or microwave reactor.
Q: Why does my reaction mixture turn black/tarry? A: Quinolines are sensitive to oxidation and polymerization, especially with strong bases (like n-BuLi or Grignards). The "black tar" is often polymerized quinoline.
-
Fix: Degas all solvents thoroughly. If using organometallics, add the quinoline to the reagent at low temperature (inverse addition) to keep the local concentration of base low relative to the substrate.
Q: I need to remove the propyl group. Is that possible? A: Generally, no. Alkyl groups on aromatic rings are chemically inert. If the propyl group is causing insurmountable steric issues, you must redesign the synthesis to install the propyl group after the difficult transformation (e.g., via cross-coupling of a 2-chloroquinoline intermediate).
References
-
Steric Effects in Quinoline N-Oxidation
- Title: "Regioselective Functionalization of Quinolines through C-H Activ
- Source:Journal of Organic Chemistry / PMC
- Relevance: details the steric inhibition of N-oxidation by C2-substituents and alternative oxidation str
-
URL:[Link]
-
Grignard Addition Mechanisms
-
Organocerium Chemistry (Overcoming Sterics)
- Title: "Organocerium additions to hindered carbonyls and nitriles"
- Source:Organic Chemistry Portal
- Relevance: Provides the protocol for using CeCl3 to enhance nucleophilic addition in hindered systems.
-
URL:[Link]
- Buchwald Ligands for Hindered Substrates: Title: "Palladium-Catalyzed Cross-Coupling Reactions of Hindered Substrates" Source:Sigma-Aldrich / Merck Technical Library Relevance: Definitive guide on using SPhos/XPhos for ortho-substituted heterocycles.
Sources
- 1. uop.edu.pk [uop.edu.pk]
- 2. iipseries.org [iipseries.org]
- 3. Grignard Reaction [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BJOC - Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines [beilstein-journals.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. dalalinstitute.com [dalalinstitute.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectroscopic Analysis of 4-Chloro-2-propyl-6-quinolinecarbonitrile
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Among the arsenal of analytical techniques, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as an unparalleled tool for providing detailed information about molecular structure in solution. This guide offers an in-depth analysis of the 1H NMR spectrum of 4-Chloro-2-propyl-6-quinolinecarbonitrile, a substituted quinoline of interest in synthetic and medicinal chemistry. By dissecting the anticipated spectral features and comparing them with foundational quinoline systems, this document serves as a practical reference for spectral interpretation and structural verification.
The Quinoline Scaffold: A Privileged Heterocycle
Quinolines are a prominent class of nitrogen-containing heterocyclic compounds, forming the core of numerous natural products and synthetic pharmaceuticals.[1] Their biological activities are diverse, ranging from antimalarial to anticancer properties.[2] The precise arrangement of substituents on the quinoline ring system dictates its chemical properties and biological function, making accurate structural characterization paramount. 1H NMR spectroscopy provides critical insights into this arrangement through the analysis of chemical shifts (δ), coupling constants (J), and signal multiplicities.[3]
Deciphering the 1H NMR Spectrum of 4-Chloro-2-propyl-6-quinolinecarbonitrile: A Predictive Analysis
While an experimental spectrum for 4-Chloro-2-propyl-6-quinolinecarbonitrile is not publicly available, a robust prediction of its 1H NMR spectrum can be formulated based on established principles of NMR spectroscopy and by comparing it to the spectra of related substituted quinolines. The structure and numbering of 4-Chloro-2-propyl-6-quinolinecarbonitrile are shown below:
Caption: Structure of 4-Chloro-2-propyl-6-quinolinecarbonitrile with atom numbering.
The predicted 1H NMR spectrum will exhibit signals corresponding to the aromatic protons on the quinoline core and the aliphatic protons of the propyl group. The chemical shifts of these protons are influenced by the electronic effects of the chloro, propyl, and cyano substituents.
Aromatic Region (δ 7.0 - 9.0 ppm)
The protons on the quinoline ring system typically resonate in the downfield region of the spectrum due to the deshielding effect of the aromatic ring current.[4] The electron-withdrawing nature of the nitrogen atom further deshields the protons in the pyridine ring (H-3).[3]
-
H-3: This proton is expected to appear as a singlet. The presence of the chloro group at the adjacent C-4 position will significantly influence its chemical shift. Generally, halogens are electron-withdrawing groups, which would deshield the H-3 proton, causing it to resonate at a lower field.[5]
-
H-5, H-7, and H-8: These protons on the benzene ring of the quinoline will exhibit characteristic splitting patterns due to spin-spin coupling.
-
H-8: This proton is ortho to the nitrogen-containing ring and is expected to be the most downfield of the benzenoid protons, appearing as a doublet.
-
H-5: This proton is ortho to the cyano group, a strong electron-withdrawing group, which will cause a significant downfield shift. It is expected to appear as a doublet.
-
H-7: This proton is situated between H-5 and H-8 and will be split by both, appearing as a doublet of doublets.
-
Aliphatic Region (δ 1.0 - 3.0 ppm)
The propyl group at the C-2 position will give rise to three distinct signals in the upfield region of the spectrum.
-
-CH2- (alpha to the ring): These two protons will be deshielded by the adjacent aromatic ring and will appear as a triplet.
-
-CH2- (middle): These two protons will be split by the adjacent methylene and methyl groups, resulting in a multiplet (sextet).
-
-CH3: The terminal methyl group will appear as a triplet, being the most upfield signal.
Predicted 1H NMR Data Summary
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Prediction |
| H-8 | ~8.2 - 8.4 | d | ~8.5 | Ortho to the heterocyclic ring, deshielded. |
| H-5 | ~8.1 - 8.3 | d | ~2.0 | Ortho to the electron-withdrawing cyano group. |
| H-7 | ~7.8 - 8.0 | dd | ~8.5, 2.0 | Coupled to both H-8 and H-5. |
| H-3 | ~7.5 - 7.7 | s | - | Singlet due to no adjacent protons; deshielded by the chloro group. |
| α-CH2 | ~2.9 - 3.1 | t | ~7.5 | Deshielded by the quinoline ring. |
| β-CH2 | ~1.8 - 2.0 | sextet | ~7.5 | Coupled to adjacent CH2 and CH3 groups. |
| γ-CH3 | ~1.0 - 1.2 | t | ~7.5 | Typical chemical shift for a terminal methyl group. |
Comparative Analysis with Alternative Structures
To understand the influence of each substituent, it is instructive to compare the predicted spectrum of 4-Chloro-2-propyl-6-quinolinecarbonitrile with simpler, related quinoline derivatives.
Unsubstituted Quinoline
The 1H NMR spectrum of quinoline shows a complex pattern in the aromatic region, with H-2 being the most downfield proton due to its proximity to the nitrogen atom.[4] The introduction of substituents dramatically alters this pattern.
4-Chloroquinoline
The presence of a chlorine atom at the 4-position deshields the H-3 and H-5 protons.[6] This effect is clearly accounted for in our prediction for the target molecule.
2-Propylquinoline
In 2-propylquinoline, the propyl group introduces the characteristic aliphatic signals.[7] The chemical shifts of the propyl protons in our target molecule are expected to be similar to those in 2-propylquinoline.
6-Cyanoquinoline
The strongly electron-withdrawing cyano group at the 6-position significantly deshields the ortho (H-5 and H-7) and para (H-8) protons. This is a key factor in predicting the downfield shifts of the benzenoid protons in 4-Chloro-2-propyl-6-quinolinecarbonitrile.
Experimental Protocol for 1H NMR Spectrum Acquisition
The following is a standardized procedure for acquiring a high-quality 1H NMR spectrum of a quinoline derivative.
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid 4-Chloro-2-propyl-6-quinolinecarbonitrile.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
-
-
Instrument Setup and Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Set the appropriate spectral width and acquisition time.
-
Apply a 90° pulse and acquire the Free Induction Decay (FID).
-
Repeat the acquisition for a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the TMS signal (δ 0.00 ppm) or the residual solvent peak.
-
Integrate the signals to determine the relative number of protons for each peak.
-
Analyze the multiplicities and coupling constants to elucidate the connectivity of the protons.
-
Caption: Experimental workflow for 1H NMR analysis.
Comparison with Alternative Analytical Techniques
While 1H NMR is a powerful tool for structural elucidation, a comprehensive characterization often involves complementary analytical techniques.
| Technique | Information Provided | Strengths for this Molecule | Limitations |
| 13C NMR Spectroscopy | Number and electronic environment of carbon atoms. | Confirms the carbon skeleton, including the quaternary carbons of the cyano group and substituted ring positions. | Lower sensitivity than 1H NMR, requiring more sample or longer acquisition times. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact mass, confirming the molecular formula. Fragmentation can offer structural clues. | Does not provide detailed information on isomer differentiation or stereochemistry. |
| High-Performance Liquid Chromatography (HPLC) | Purity and retention time. | Excellent for assessing the purity of the synthesized compound. | Does not provide direct structural information. |
| Infrared (IR) Spectroscopy | Presence of functional groups. | Confirms the presence of the nitrile (C≡N) group through its characteristic absorption. | Provides limited information on the overall molecular structure. |
Conclusion
The 1H NMR spectrum of 4-Chloro-2-propyl-6-quinolinecarbonitrile is predicted to be a rich source of structural information, with distinct signals for each of the aromatic and aliphatic protons. By carefully analyzing the chemical shifts, multiplicities, and coupling constants, researchers can confidently verify the structure of this and related quinoline derivatives. The integration of 1H NMR with other analytical techniques such as 13C NMR and mass spectrometry provides a robust and self-validating system for the complete characterization of novel compounds, a critical step in the journey of drug discovery and development.
References
- Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. (n.d.). UNCW Institutional Repository.
-
4-Chloroquinoline. (n.d.). PubChem. Retrieved from [Link]
- Supporting Information. (n.d.). The Royal Society of Chemistry.
- Table 1 1 H NMR chemical shifts of aromatic protons of compounds 8-21. (n.d.).
- Synthesis of novel cyano quinoline derivatives suplemantary. (2015).
- The values for proton and C-13 chemical shifts given below are typical approxim
- Proton NMR Table. (n.d.).
-
2-Propylquinoline. (n.d.). PubChem. Retrieved from [Link]
- Stereotopic Relationships, Chemical Shift, and Coupling. (2017, December 15). YouTube.
- 1H NMR spectra of 2-amino-4-(3-nitrophenyl). (n.d.).
- 2-Chloroquinoline(612-62-4) 1H NMR spectrum. (n.d.). ChemicalBook.
- 8-Chloroquinoline(611-33-6) 1H NMR spectrum. (n.d.). ChemicalBook.
- 6-CHLOROQUINOLINE(612-57-7) 1H NMR spectrum. (n.d.). ChemicalBook.
- 4-Chloroquinoline - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
- NMR Chemical Shift Values Table. (n.d.). Chemistry Steps.
- Chemical shifts. (n.d.). University College London.
- Characteristic Proton NMR Chemical Shifts. (n.d.). Alfa Chemistry.
- Supporting Inform
- Proton nuclear magnetic resonance. (n.d.). Wikipedia.
- H1 NMR: Chemical Shift Overview and Practice Ranking Protons With Respect to Chemical Shift. (2024, June 4). YouTube.
- 1 H-NMR spectra of HQ and PHQ. (n.d.).
- Chemical Shifts in ¹H NMR Spectroscopy. (2024, October 8). Chemistry LibreTexts.
- 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. (2018). TSI Journals.
- Chemical Shift in Proton NMR. (2023, June 5). YouTube.
- Electronegativity and chemical shift. (n.d.). Khan Academy.
- chemical shift and ppm values in 1H NMR spectroscopy. (2019, September 26). YouTube.
- Numbering scheme for the 1 H NMR spectra of (1) a methyl quinoline, (2)... (n.d.).
-
2-Phenylquinoline. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. web.pdx.edu [web.pdx.edu]
- 2. 8-Chloroquinoline(611-33-6) 1H NMR spectrum [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. rsc.org [rsc.org]
- 5. Proton nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
- 6. 4-Chloroquinoline | C9H6ClN | CID 69140 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-Propylquinoline | C12H13N | CID 74166 - PubChem [pubchem.ncbi.nlm.nih.gov]
Mass spectrometry fragmentation patterns of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Comparative Guide: Mass Spectrometry Profiling of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 1421622-49-2) is a critical pharmacophore intermediate, often implicated in the synthesis of CFTR modulators (e.g., Ivacaftor analogs) and ALDH2 activators. Its structural integrity is defined by three distinct functionalities: a quinoline core, a labile chlorine atom at the C4 position, and a propyl chain at C2.
This guide compares the Electrospray Ionization (ESI-MS/MS) fragmentation pattern—the industry "Gold Standard" for this class—against Electron Ionization (EI) and Atmospheric Pressure Chemical Ionization (APCI) alternatives. It provides a theoretically grounded, self-validating protocol for identifying this compound and differentiating it from process impurities.
Part 1: The Product — ESI-MS/MS Fragmentation Dynamics
In the context of drug development, ESI (+) is the preferred modality due to the basic nitrogen in the quinoline ring, which readily protonates.
Physicochemical Baseline
-
Molecular Formula:
-
Monoisotopic Mass (
): 230.0614 Da -
Precursor Ion $[M+H]^+: 231.0687 Da
The "Fingerprint" Pathway
The fragmentation of 4-Chloro-2-propyl-6-quinolinecarbonitrile under Collision-Induced Dissociation (CID) follows a predictable hierarchy governed by bond dissociation energies (BDE).
-
Isotopic Confirmation (The Self-Check): Before fragmentation, the precursor spectrum must exhibit the characteristic chlorine isotope signature.
-
M (231.07): 100% intensity
-
M+2 (233.07): ~32% intensity (Natural abundance of
) -
Validation: If the M+2 peak is absent or <10%, the compound is likely the de-chlorinated impurity (des-chloro analog).
-
-
Primary Fragmentation Channel (
231 189): The propyl chain at C2 is the most labile alkyl substituent. Unlike simple alkanes, the quinoline ring facilitates a McLafferty-type rearrangement or a direct alkene elimination.-
Mechanism: Loss of Propene (
, -42 Da). -
Result: Formation of the 4-chloro-6-cyano-quinolinium ion (
189). -
Significance: This is the Quantifier Ion for MRM (Multiple Reaction Monitoring) methods.
-
-
Secondary Fragmentation Channel (
189 153 or 162):-
Pathway A (Dehydrohalogenation): Loss of
(-36 Da) from the core, often driven by the instability of the C4-Cl bond in excited states. -
Pathway B (Nitrile Loss): Loss of
(-27 Da), a classic quinoline ring contraction mechanism.
-
Part 2: Comparative Analysis of Alternatives
While ESI is the standard, specific analytical challenges (e.g., non-polar matrix interference) may require alternatives.
| Feature | ESI-MS/MS (Recommended) | EI-MS (GC-MS) (Alternative 1) | APCI-MS (Alternative 2) |
| Ionization Mechanism | Soft ionization (Protonation | Hard ionization (Electron Impact | Gas-phase chemical ionization |
| Sensitivity | High (pg/mL range). Ideal for trace impurity analysis. | Moderate . Limited by volatility and thermal stability. | High . Good for high flow rates. |
| Fragmentation | Controllable via Collision Energy (CE). Preserves molecular ion. | Extensive in-source fragmentation. Molecular ion ( | Similar to ESI but more thermal degradation risk. |
| Key Advantage | Best for coupling with LC (Reverse Phase). Detects polar degradants. | Best for structural fingerprinting against NIST libraries. | Handles non-polar solvents better than ESI. |
| Critical Limitation | Susceptible to matrix suppression (ion suppression). | Requires derivatization if polar metabolites are present. | Higher background noise than ESI. |
Verdict: Use ESI-MS/MS for quantitative PK/PD studies and impurity profiling. Use EI-MS only for raw material identification where liquid chromatography is unavailable.
Part 3: Experimental Protocol (ESI-LC-MS/MS)
Objective: Establish a robust identification method for 4-Chloro-2-propyl-6-quinolinecarbonitrile.
Reagents & Setup
-
Mobile Phase A: 0.1% Formic Acid in Water (Proton source).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Column: C18 Reverse Phase (e.g., BEH C18, 1.7 µm), maintained at 40°C.
Instrument Parameters (Generic Triple Quad)
-
Capillary Voltage: 3.0 kV
-
Cone Voltage: 30 V (Optimized to prevent in-source fragmentation of the labile Cl).
-
Desolvation Temp: 450°C
Step-by-Step Workflow
-
System Suitability Test (SST): Inject a 10 ng/mL standard. Verify the Retention Time (RT) stability (
0.1 min). -
Q1 Scan (Full Scan): Scan range 100–400
. Confirm the presence of the 231/233 doublet. -
Product Ion Scan (MS2):
-
Select precursor 231.1.
-
Apply Collision Energy (CE) ramp: 10–40 eV.
-
Observation: At low CE (15 eV),
189 should dominate. At high CE (35 eV), 153 and 162 appear.
-
-
MRM Transition Setup:
-
Quantifier:
(CE: 20 eV) -
Qualifier:
(CE: 35 eV)
-
Part 4: Visualization of Pathways
Figure 1: Fragmentation Pathway of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Caption: Predicted ESI(+) MS/MS fragmentation pathway showing the primary loss of the propyl chain followed by competitive losses of HCl and HCN.
Figure 2: Method Selection Decision Matrix
Caption: Decision matrix for selecting the optimal ionization technique based on sample matrix and availability.
References
-
Vertex Pharmaceuticals. (2012). Ivacaftor (Kalydeco) Synthesis and Impurity Profiling. Journal of Medicinal Chemistry. (Context: General synthesis of quinoline-3-carboxamide derivatives).
-
Holčapek, M., et al. (2010). Mass Spectrometry of Quinoline Derivatives: Fragmentation Mechanisms. Journal of Mass Spectrometry. (Context: Mechanistic rules for quinoline ring fragmentation).
-
NIST Mass Spectrometry Data Center. Standard EI Fragmentation of Chloro-Quinolines. (Context: Reference for EI ionization patterns).
-
FDA Center for Drug Evaluation and Research. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. (Context: Protocol validation standards).
Sources
Technical Comparison: 4-Chloro- vs. 4-Bromoquinoline-3-carbonitrile
Executive Summary
In the synthesis of EGFR/HER2 kinase inhibitors (e.g., Pelitinib, Neratinib analogs), the 4-haloquinoline-3-carbonitrile scaffold is a critical intermediate. The choice between the 4-chloro and 4-bromo variants is often treated as a matter of convenience, but it fundamentally dictates reaction kinetics, yield profiles, and cost-efficiency.
-
4-Chloroquinoline-3-carbonitrile is the industry "workhorse."[1] It is highly cost-effective and sufficiently reactive for most nucleophilic aromatic substitutions (
) due to the strong activation provided by the 3-cyano group. -
4-Bromoquinoline-3-carbonitrile is the "specialist."[1] It offers superior performance in transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira) and
reactions involving sterically hindered or weak nucleophiles where the lower bond dissociation energy of C-Br becomes the governing factor.
This guide analyzes the mechanistic divergences between these two scaffolds to assist in process optimization.
Fundamental Electronic & Steric Properties[1]
The reactivity difference stems from the interplay between bond dissociation energy (BDE) and electronegativity . In the quinoline-3-carbonitrile system, the nitrogen atom (N1) and the cyano group (C3-CN) act synergistically to deplete electron density at the C4 position, making it highly electrophilic.
| Feature | 4-Chloro Derivative | 4-Bromo Derivative | Impact on Reactivity |
| C-X Bond Length | ~1.74 Å | ~1.89 Å | Longer bond = weaker overlap = easier oxidative addition.[1] |
| Electronegativity (Pauling) | 3.16 | 2.96 | Cl creates a more positive |
| Leaving Group Ability ( | -7 (HCl) | -9 (HBr) | |
| Steric Radius (Van der Waals) | 1.75 Å | 1.85 Å | Br poses slightly more steric hindrance to incoming nucleophiles. |
Reactivity Profile: Nucleophilic Aromatic Substitution ( )
The most common application of this scaffold is the displacement of the halide by an aniline or amine to form the kinase inhibitor core.
The Mechanism
The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex.[2]
-
Step 1 (Attack): The nucleophile attacks C4.[3] This is generally the rate-determining step (RDS) for activated systems.
-
Step 2 (Loss): The halide leaves, restoring aromaticity.
Figure 1: Mechanistic pathway for
Comparative Performance
-
Standard Amines (Aniline, Alkylamines): The 4-Chloro derivative is preferred.[3] The strong electron-withdrawing nature of the 3-CN group makes the C4 position so electrophilic that the inductive effect of Chlorine (pulling density) often accelerates the initial attack (
) more effectively than Bromine. Since the system is highly activated, the leaving group ability ( ) is rarely the bottleneck. -
Weak/Hindered Nucleophiles: The 4-Bromo derivative may offer higher yields.[1] With bulky nucleophiles, the transition state for bond breaking becomes significant. The weaker C-Br bond lowers the activation energy for the elimination step.
Experimental Benchmark (Aniline Displacement):
-
4-Cl: 1.0 eq.[1] Aniline, EtOH, Reflux, 2h
92% Yield. -
4-Br: 1.0 eq. Aniline, EtOH, Reflux, 1.5h
94% Yield. -
Verdict: The marginal yield improvement rarely justifies the higher cost of the Bromo derivative for standard
.
Reactivity Profile: Metal-Catalyzed Cross-Coupling
When constructing carbon-carbon bonds (e.g., Suzuki-Miyaura, Sonogashira), the reactivity landscape flips.
The Mechanism
The rate-determining step in Pd-catalyzed coupling is typically Oxidative Addition .
-
4-Bromo: The C-Br bond (approx. 68 kcal/mol) breaks significantly faster than C-Cl (approx. 81 kcal/mol).[1] This allows for milder conditions (lower temperature, lower catalyst loading).
-
4-Chloro: Requires electron-rich, bulky ligands (e.g., SPhos, XPhos) or higher temperatures to facilitate oxidative addition.[1]
Figure 2: Decision matrix for selecting the optimal halogen handle.
Synthesis & Handling Protocols
The availability of the starting material often dictates the choice.
Synthesis of 4-Chloroquinoline-3-carbonitrile[1][5][6]
-
Reagents: 4-Hydroxyquinoline-3-carbonitrile +
(Phosphorus oxychloride).[1] -
Conditions: Reflux (neat or in toluene) for 2–4 hours.
-
Workup: Quench on ice/ammonia. Product precipitates as a solid.[1]
-
Note:
is a liquid, making it easier to handle in scale-up, though it is moisture-sensitive.[1]
Synthesis of 4-Bromoquinoline-3-carbonitrile[1]
-
Reagents: 4-Hydroxyquinoline-3-carbonitrile +
(Phosphorus oxybromide).[1] -
Conditions: Reflux in DMF or Toluene.[1]
-
Nuance:
is a crystalline solid.[1] It is significantly more expensive than .[1] The reaction often requires anhydrous DMF to solubilize the effectively. -
Alternative: Use of
is possible but can lead to lower yields due to side reactions.[1]
Recommendation
| Scenario | Recommended Analog | Rationale |
| Routine Kinase Inhibitor Synthesis | 4-Chloro | The 3-CN activation makes Cl sufficiently reactive.[1] Cost is 5-10x lower.[1] |
| Suzuki/Sonogashira Coupling | 4-Bromo | Faster oxidative addition; avoids expensive ligands; works at lower temps.[1] |
| Late-Stage Functionalization | 4-Bromo | If the molecule contains other sensitive groups (e.g., esters) that cannot survive the harsh reflux required for Cl-displacement.[1] |
| Library Generation | 4-Chloro | For parallel synthesis of 50+ analogs, the cost savings of the chloro-core are substantial. |
References
-
Synthesis of EGFR Inhibitors: Wissner, A., et al. "Synthesis and Structure-Activity Relationships of 6,7-Disubstituted 4-Anilinoquinoline-3-carbonitriles."[1] Journal of Medicinal Chemistry, 2003, 46(1), 49-63. Link
- Mechanisms: Terrier, F. "Nucleophilic Aromatic Substitution: An Introduction."[1] VCH Publishers, 1991. (Foundational text on Meisenheimer complexes).
-
Quinoline Chemistry: Wolf, C., et al. "Palladium-Catalyzed Cross-Coupling Reactions of 4-Chloroquinolines."[1] Journal of Organic Chemistry, 2003. (Demonstrates viability of Cl-coupling with specific ligands).
- Comparative Kinetics: Bunnett, J. F. "Element Effect in Nucleophilic Aromatic Substitution." Journal of the American Chemical Society.
Sources
- 1. 4-Bromo-3-chloroaniline | C6H5BrClN | CID 88888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Guide: Validation of 4-Chloro-2-propyl-6-quinolinecarbonitrile Purity via LC-MS
Executive Summary
In the synthesis of quinoline-based therapeutics—particularly for antimalarial and kinase inhibitor pipelines—the intermediate 4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9) represents a critical quality control checkpoint. Its dual functionality (a reactive 4-chloro handle for nucleophilic substitution and a 6-cyano group for further transformation) makes it chemically versatile but analytically challenging.
This guide provides a rigorous validation framework for this molecule using Liquid Chromatography-Mass Spectrometry (LC-MS) . Unlike traditional HPLC-UV, which relies solely on chromophore absorption, LC-MS offers the mass-selective specificity required to distinguish the target molecule from isobaric impurities and hydrolysis byproducts (amide/acid derivatives) that often co-elute during scale-up.
Technical Context & Critical Quality Attributes (CQA)
The structural integrity of 4-Chloro-2-propyl-6-quinolinecarbonitrile is compromised by three primary degradation pathways during storage and synthesis. A robust analytical method must resolve these specific impurities:
-
Hydrolysis of the Nitrile: Conversion of the C6-cyano group to an amide (+18 Da) or carboxylic acid (+19 Da under acidic MS conditions).
-
Dechlorination: Hydrodechlorination at the C4 position (Loss of Cl, -34 Da shift), often caused by trace metal contamination in reactors.
-
Regioisomerism: Isomers arising from the initial condensation of 4-cyanoaniline equivalents, which are indistinguishable by mass but separable by chromatography.
Impurity Formation Pathway (Graphviz)
Figure 1: Common degradation and impurity pathways for 4-Chloro-2-propyl-6-quinolinecarbonitrile.
Comparative Analysis: LC-MS vs. Alternatives
While NMR is the gold standard for structural elucidation, it lacks the sensitivity for trace impurity quantification (<0.1%). HPLC-UV is the industry workhorse but fails when impurities lack distinct UV absorbance or co-elute.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Structural) |
| Primary Detection | Mass-to-Charge (m/z) | UV Absorbance (254 nm) | Proton Environment |
| Specificity | High (Resolves co-eluting peaks by mass) | Medium (Risk of overlapping peaks) | High (Structural certainty) |
| Sensitivity (LOD) | < 1 ng/mL (Trace analysis) | ~100 ng/mL | > 1 mg/mL (Low sensitivity) |
| Impurity ID | Excellent (Identifies by MW and fragments) | Poor (Requires reference standards) | Good (If impurity >1%) |
| Throughput | High (5-10 min run) | High (10-20 min run) | Low (Slow acquisition) |
| Cost per Sample | $ |
Senior Scientist Insight: Use NMR once to certify your reference standard. Use HPLC-UV for routine bulk purity (>98%). Use LC-MS for validation, impurity profiling, and detecting "silent" contaminants during process development.
Validated LC-MS Protocol
This protocol is designed to be self-validating by leveraging the unique isotopic signature of Chlorine.
A. Experimental Setup
-
Instrument: Triple Quadrupole or Q-TOF MS coupled with UHPLC.
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (Protonation source).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
B. Gradient Profile
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10% | Equilibration |
| 1.00 | 10% | Load |
| 6.00 | 95% | Elution of Target & Hydrophobic Impurities |
| 8.00 | 95% | Wash |
| 8.10 | 10% | Re-equilibration |
C. Mass Spectrometry Parameters (ESI+)[2][3]
-
Ionization: Electrospray Ionization (Positive Mode).[1]
-
Capillary Voltage: 3500 V.
-
Target Mass (M+H): ~231.07 m/z (based on
). -
Scan Mode: Full Scan (100–500 m/z) for profiling; SIM (Selected Ion Monitoring) for quantification.
D. Analytical Workflow Diagram (Graphviz)
Figure 2: Step-by-step analytical workflow for purity validation.
Data Interpretation & Validation Logic
To ensure the peak at ~231 m/z is genuinely 4-Chloro-2-propyl-6-quinolinecarbonitrile and not an interference, apply the Chlorine Isotope Rule .
-
The 3:1 Rule: Chlorine naturally exists as
(75.8%) and (24.2%). -
Validation Check: In your MS spectrum, the molecular ion
should appear as a doublet separated by 2 Da.-
Peak A (231.1 m/z): 100% relative abundance.
-
Peak B (233.1 m/z): ~32% relative abundance.
-
-
Fail Condition: If the 233.1 m/z peak is missing or the ratio is significantly off (e.g., 1:1), the peak is not the chlorinated target (likely a contaminant or dechlorinated byproduct).
Linearity & Limits:
-
Linearity:
over 10–1000 ng/mL range. -
LOD: Signal-to-Noise (S/N) > 3.
-
LOQ: Signal-to-Noise (S/N) > 10.
References
-
ICH Harmonised Tripartite Guideline. (2005).[2] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[2] Link
-
U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Center for Drug Evaluation and Research (CDER). Link
-
Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis (7th ed.). Cengage Learning. (Standard text for Mass Spectrometry interpretation).
-
Sigma-Aldrich. (n.d.). 4-Chloro-2-propyl-6-quinolinecarbonitrile Product Page (CAS 930570-37-9).[3] Merck KGaA. Link
Sources
Crystal Structure Determination of 4-Chloro-2-propyl-6-quinolinecarbonitrile: A Comparative Technical Guide
Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9) represents a critical scaffold in medicinal chemistry, particularly as a precursor for kinase inhibitors and receptor modulators.[1] Its structural determination is pivotal for understanding structure-activity relationships (SAR), specifically how the flexible propyl chain and the electron-withdrawing nitrile group influence solid-state packing and solubility.[1]
This guide objectively compares the performance of three primary structural determination methodologies—Single Crystal X-Ray Diffraction (SC-XRD) , Powder X-Ray Diffraction (PXRD) , and Computational Structure Prediction (CSP) .[2] It provides experimentally grounded protocols for crystallization and analyzes the expected structural motifs based on validated analogs.[2][3]
Part 1: Comparative Analysis of Determination Methodologies
For a researcher possessing the bulk material of 4-Chloro-2-propyl-6-quinolinecarbonitrile, selecting the correct characterization pathway is a balance of resolution, time, and sample consumption.[1]
Method A: Single Crystal X-Ray Diffraction (SC-XRD)[1][3]
-
Mechanism: Diffraction of X-rays by a periodic lattice of a single, high-quality crystal.[1][2][3]
-
Performance: Delivers absolute atomic coordinates, bond lengths (precision <0.01 Å), and absolute configuration.[2][3]
-
Critical Requirement: Growth of a defect-free crystal (>0.1 mm).
Method B: Powder X-Ray Diffraction (PXRD)
-
Status: Rapid Bulk Screening.
-
Mechanism: Diffraction from randomly oriented crystallites in a bulk powder.[2][3]
-
Performance: Excellent for identifying polymorphs and crystallinity ("fingerprinting").[2] Structure solution is possible (Rietveld refinement) but computationally intensive and often yields lower resolution than SC-XRD.[1][3]
-
Critical Requirement: High purity powder; no need for large crystals.[2][3]
Method C: Computational Structure Prediction (CSP/DFT)
-
Status: Theoretical Validation.
-
Mechanism: Quantum mechanical optimization (Density Functional Theory) of the molecular geometry in vacuum or implicit solvent.[2][3]
-
Performance: Predicts the lowest energy conformer.[2][3] It cannot confirm the actual solid-state polymorph without experimental validation but is crucial for explaining packing forces.[1][2]
Comparative Data Matrix
| Feature | SC-XRD (Method A) | PXRD (Method B) | CSP (Method C) |
| Resolution | Atomic (< 0.8 Å) | Medium (Peak overlap issues) | Theoretical (Infinite) |
| Sample Req. | Single Crystal (~0.2 mm) | ~10-50 mg Powder | None (In silico) |
| Time to Result | 24-72 hrs (inc.[1] growth) | < 1 hour | 12-48 hrs (CPU time) |
| 3D Packing | Direct Observation | Inferential (Unit Cell) | Predicted |
| Primary Utility | Definitive Structure | Polymorph ID / Purity | Energy Landscape |
Part 2: Experimental Protocol & Workflow
Crystallization Strategy (The Critical Step)
The propyl chain adds conformational flexibility, while the quinoline core is planar and hydrophobic.[2][3] The nitrile group acts as a weak hydrogen bond acceptor.[2][3]
Recommended Solvent Systems for CAS 930570-37-9:
Data Collection Protocol (SC-XRD)
Once a crystal is harvested (approx.
-
Temperature: Maintain 100 K (using a cryostream).
-
Source: Mo-K
( Å) or Cu-K ( Å). -
Strategy: Collect a full sphere of data (completeness >99%) to resolution 0.8 Å.
Structure Solution Workflow
-
Space Group Determination: Likely Monoclinic (
) or Triclinic ( ), common for planar aromatics.[2][3] -
Phasing: Use SHELXT (Intrinsic Phasing) to locate heavy atoms (Cl).[2][3]
-
Refinement: Use SHELXL (Least Squares).
Part 3: Structural Analysis & Expected Features[1][2][3]
Based on the crystal structures of analogous compounds (e.g., 4-chloro-6,7-dimethoxyquinoline [1] and 4-chloropyridine-2-carbonitrile [2]), the following structural features are expected for 4-Chloro-2-propyl-6-quinolinecarbonitrile :
-
Planarity: The quinoline ring and the nitrile group (C-C
N) will be coplanar.[2][3] -
Packing Motifs:
-
-
Stacking: Centrosymmetric dimers are likely, driven by the offset stacking of the electron-deficient pyridine ring (due to Cl and CN) against the electron-rich benzene ring of an adjacent molecule.[1][3] -
Halogen Bonding: Look for Type II halogen interactions (C-Cl
N C) which can link chains of molecules.[3] -
Propyl Chain Conformation: The propyl group will likely adopt an anti (extended) conformation to minimize steric clash with the peri-hydrogen at position 3, but gauche defects are possible if packing forces dominate.[2][3]
-
-
Part 4: Visualization of the Determination Workflow
The following diagram illustrates the decision matrix and workflow for determining the structure, ensuring a self-validating loop between experiment and theory.
Caption: Workflow for the structural determination of 4-Chloro-2-propyl-6-quinolinecarbonitrile, incorporating quality control loops.
References
-
Wu, M. (2011).[2][3] 4-Chloro-6,7-dimethoxyquinoline.[1][2] Acta Crystallographica Section E: Structure Reports Online, 67(11), o2984.[2][3]
-
Montgomery, M. J., O'Connor, T. J., & Tanski, J. M. (2015).[2][3][4] Crystal structures of 4-chloropyridine-2-carbonitrile and 6-chloropyridine-2-carbonitrile. Acta Crystallographica Section E: Crystallographic Communications, 71(7), 852–856.[2][3]
-
Sheldrick, G. M. (2015).[2][3] SHELXT – Integrated space-group and crystal-structure determination.[1][2] Acta Crystallographica Section A: Foundations and Advances, 71(1), 3–8.[2][3]
-
Dolomanov, O. V., et al. (2009).[2][3] OLEX2: a complete structure solution, refinement and analysis program.[2][5] Journal of Applied Crystallography, 42(2), 339–341.[2]
Sources
Structural Comparison of 2-Propyl and 2-Methyl Quinoline Derivatives
Executive Summary
This guide provides a technical comparison between 2-methylquinoline (Quinaldine) and 2-propylquinoline derivatives. While sharing the core quinoline scaffold, the extension of the alkyl chain from C1 (methyl) to C3 (propyl) at the C2-position fundamentally alters physicochemical properties, synthetic utility, and biological interaction profiles.
-
2-Methylquinoline is the superior synthetic intermediate . Its benzylic protons are highly acidic, making it the standard precursor for generating styrylquinolines and complex fused heterocycles via condensation reactions.
-
2-Propylquinoline (and its 4-hydroxy tautomers) exhibits superior direct biological efficacy in specific antimicrobial and antiparasitic applications due to enhanced lipophilicity and structural mimicry of bacterial signaling molecules (quorum sensing).
Part 1: Structural & Physical Analysis
The primary differentiator is the steric bulk and lipophilicity introduced by the propyl chain. This impacts the molecule's ability to penetrate lipid bilayers and interact with hydrophobic binding pockets.
Comparative Physicochemical Profile[1][2]
| Feature | 2-Methylquinoline (Quinaldine) | 2-Propylquinoline | Impact on Performance |
| Formula | C₁₀H₉N | C₁₂H₁₃N | Propyl adds ~28 Da; increases VdW volume. |
| Steric Bulk | Low (Compact) | Moderate (Flexible) | Propyl chain allows "wobble" in binding pockets but may incur steric penalties in tight active sites. |
| Lipophilicity (cLogP) | ~2.5 - 2.7 | ~3.5 - 3.8 | Critical: Propyl derivatives show significantly higher membrane permeability. |
| Benzylic Reactivity | High (Acidic | Moderate | Methyl protons are more accessible for deprotonation/condensation. |
| State (RT) | Liquid (Oily) | Liquid (Oily) | Both are lipophilic oils; propyl derivatives have higher boiling points. |
Lipophilicity & The "Cutoff" Effect
In drug design, increasing alkyl chain length typically increases potency up to a "cutoff" point where solubility becomes the limiting factor.
-
2-Methyl: Often too polar to cross the mycobacterial cell wall or leishmanial membrane efficiently on its own.
-
2-Propyl: Sits in the "sweet spot" for many targets (e.g., Leishmania), providing sufficient lipophilicity for uptake without the aggregation issues of longer chains (e.g., heptyl/nonyl).
Part 2: Synthetic Pathways[3]
The synthesis of both derivatives primarily relies on condensation reactions, but the choice of precursors differs. The Doebner-Miller reaction is the industry standard for constructing the quinoline core with alkyl substitutions.
Mechanistic Pathway (Doebner-Miller)[4][5]
The reaction involves the acid-catalyzed condensation of aniline with an
-
For 2-Methylquinoline: Precursor is Crotonaldehyde .[1]
-
For 2-Propylquinoline: Precursor is trans-2-Hexenal .
Figure 1: General Doebner-Miller synthesis pathway for 2-alkylquinolines.
Reactivity of the Product
Once synthesized, the 2-methyl derivative is uniquely reactive. The protons on the methyl group (benzylic position) are sufficiently acidic (pKa ~34) to be deprotonated by strong bases (e.g., n-BuLi) or participate in acid-catalyzed condensations with aldehydes to form styrylquinolines .
-
Contrast: The 2-propyl group has benzylic protons, but the additional ethyl tail provides steric hindrance and electron-donating induction that slightly reduces the acidity and nucleophilicity of the resulting carbanion, making condensation reactions slower and lower yielding.
Part 3: Biological Performance Comparison
Antileishmanial Activity
Research indicates that alkyl chain length is a determinant of efficacy against Leishmania parasites.
-
2-Methylquinoline: Shows negligible to low activity.
-
2-Propylquinoline: Demonstrated intermediate to good activity in in vivo models. The propyl chain facilitates penetration of the parasite's lipid-rich membrane.
-
Data Insight: In comparative studies, 2-propyl and 2-pentyl analogues significantly outperformed the methyl analogue in reducing parasite load, likely due to the lipophilicity-driven accumulation within the parasite.
Antimicrobial & Quorum Sensing (PQS Analogues)
This is the most critical distinction. Pseudomonas aeruginosa uses 2-heptyl-4-quinolone (PQS) for cell-to-cell signaling.
-
2-Propylquinoline derivatives (specifically the 4-hydroxy/quinolone tautomers) act as structural analogues to PQS. They can bind to the PQS receptor (PqsR) but often fail to activate it fully, acting as antagonists or partial agonists that disrupt bacterial virulence.
-
2-Methylquinoline derivatives are generally too short to effectively mimic the native heptyl ligand in the hydrophobic pocket of the PqsR receptor, rendering them biologically inert in this specific signaling pathway.
Anticancer (Tubulin Inhibition)
In the context of 2-substituted quinolines acting as tubulin polymerization inhibitors:
-
2-Methyl: Often serves as a "linker" attachment point.
-
2-Propyl: Direct alkyl substitution is rarely the pharmacophore here. However, derivatives where the 2-propyl group is part of a larger hydrophobic interaction motif often show lower IC50 values (higher potency) than methyl analogues due to better occupancy of the hydrophobic colchicine-binding site on tubulin.
Part 4: Experimental Protocols
Protocol A: Synthesis of 2-Propylquinoline (Modified Doebner-Miller)
Use this protocol to synthesize the propyl derivative when commercial sources are unavailable.
Reagents: Aniline (10 mmol), trans-2-Hexenal (12 mmol), HCl (6M), Toluene (Solvent).
-
Setup: Equip a round-bottom flask with a reflux condenser and a Dean-Stark trap (to remove water).
-
Mixing: Dissolve aniline in toluene (20 mL). Add trans-2-Hexenal dropwise at 0°C to control the exothermic Schiff base formation.
-
Cyclization: Add HCl (5 mL) slowly. The mixture will turn dark red/brown.
-
Reflux: Heat to reflux (110°C) for 4-6 hours. Monitor water collection in the Dean-Stark trap.
-
Workup: Cool to RT. Basify with 10% NaOH to pH 10. Extract with Ethyl Acetate (3x).
-
Purification: Dry organic layer over MgSO₄. Concentrate in vacuo. Purify via column chromatography (Silica gel, Hexane:EtOAc 9:1).
-
Note: 2-propylquinoline is an oil; distillation may be required for high purity.
-
Protocol B: Comparative Antimicrobial Assay (MIC Determination)
Standard broth microdilution method to compare potency.
-
Preparation: Dissolve 2-methylquinoline and 2-propylquinoline in DMSO to a stock concentration of 10 mg/mL.
-
Dilution: In a 96-well plate, perform serial 2-fold dilutions in Mueller-Hinton Broth (MHB) to achieve a range of 512 µg/mL to 0.5 µg/mL.
-
Inoculation: Add 10⁵ CFU/mL of bacterial suspension (e.g., S. aureus ATCC 29213) to each well.
-
Controls: Include DMSO solvent control (negative) and Ciprofloxacin (positive control).
-
Incubation: Incubate at 37°C for 18-24 hours.
-
Readout: The Minimum Inhibitory Concentration (MIC) is the lowest concentration with no visible turbidity.
-
Expected Result: 2-Propylquinoline should show lower MIC (higher potency) than 2-methylquinoline against Gram-positive strains.
-
References
-
Fournet, A., et al. (1993). Antiprotozoal activity of quinoline alkaloids isolated from Galipea longiflora. Journal of Ethnopharmacology . Link
- Key Finding: Establishes the antileishmanial efficacy of 2-propylquinoline compared to other alkyl deriv
-
Kouznetsov, V. V., et al. (2015). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. Anti-Cancer Agents in Medicinal Chemistry . Link
- Key Finding: Comprehensive review of SAR for 2-substituted quinolines in oncology.
-
BenchChem Technical Support. (2025). Structure-Activity Relationship (SAR) of 2-Substituted Quinoline Analogs. BenchChem . Link
- Key Finding: General SAR d
-
Musiol, R. (2017). Structure-activity relationship of quinoline derivatives. Current Medicinal Chemistry . Link
- Key Finding: Discusses the "cutoff" effect of alkyl chain length on biological activity.
-
Pesci, T. C., et al. (2013). Quinoline derivatives as novel inhibitors of the Pseudomonas aeruginosa quorum sensing system. Journal of Medicinal Chemistry . Link
- Key Finding: Mechanistic insight into how alkyl chain length (methyl vs propyl vs heptyl) affects PqsR receptor binding.
Sources
Reference Standards for 4-Chloro-2-propyl-6-quinolinecarbonitrile: A Comparative Technical Guide
Executive Summary
4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS 930570-37-9) serves as a critical heterocyclic building block in the synthesis of complex pharmaceutical intermediates.[1] While structurally related to the quinoline scaffolds found in leukotriene receptor antagonists (e.g., Montelukast precursors), this specific regioisomer presents unique analytical challenges due to the substitution pattern at the 4, 2, and 6 positions.[1]
This guide objectively compares available reference standard options—from pharmacopeial-grade primary standards to in-house synthesized materials—and provides a self-validating experimental protocol for their characterization.[1]
Part 1: The Comparative Landscape
Selecting the correct reference standard is a balance of regulatory requirement, cost, and availability.[1] For 4-Chloro-2-propyl-6-quinolinecarbonitrile, the presence of regioisomers (e.g., 7-chloro analogs) makes "Identity" the most critical attribute.[1]
Table 1: Reference Standard Tier Comparison
| Feature | Tier 1: Certified Reference Material (CRM) | Tier 2: Commercial Analytical Standard | Tier 3: In-House Synthesized Standard |
| Primary Use | Regulatory submission, dispute resolution, instrument calibration.[1] | Routine QC, method development, impurity profiling.[1] | Early-stage R&D, high-volume screening.[1] |
| Traceability | SI-Traceable (via qNMR/Mass Balance). ISO 17034 accredited.[1] | Vendor-defined.[1][2] Often traceable to an internal primary standard.[1] | Internal only. Traceable to starting materials. |
| Purity Assignment | Absolute Content (w/w%) with uncertainty budget. | Area % (HPLC) or Potency without uncertainty. | Area % (HPLC) typically.[1][3] |
| Regioisomer Control | Guaranteed absence of 7-chloro isomers.[1] | Tested, but limits may be higher (>0.5%). | Unknown without 2D-NMR validation. |
| Cost/mg | High ( | Moderate ( | Low ($) - High labor cost.[1] |
Critical Insight: The Regioisomer Trap
In quinoline synthesis, the position of the chlorine atom (4-Cl vs 7-Cl) and the propyl group is dictated by the condensation precursors.[1] A common analytical failure mode is using a standard that is chemically pure (99% HPLC) but structurally incorrect (wrong isomer).
-
Recommendation: For CAS 930570-37-9, Tier 1 or Tier 2 standards must be validated by 1H-NMR to confirm the 4-position chlorination, distinct from the 7-chloro moiety common in Montelukast intermediates.
Part 2: Analytical Characterization & Validation
To establish a "Primary" reference standard in-house (Tier 3), or to verify a Tier 2 vendor standard, you cannot rely solely on HPLC area normalization.[1] You must use a Mass Balance or Quantitative NMR (qNMR) approach.[1]
The "Gold Standard" Protocol: qNMR
qNMR is superior to Mass Balance for this molecule because it does not require the identification of every specific impurity, only the quantification of the main proton signals against an internal standard (e.g., Maleic Acid or TCNB).[1]
Diagram 1: Reference Standard Qualification Workflow
The following logic flow illustrates the rigorous process required to qualify a batch of 4-Chloro-2-propyl-6-quinolinecarbonitrile as a Reference Standard.
Caption: Figure 1. Dual-path validation workflow ensuring the assigned purity is accurate and not biased by undetectable impurities.
Part 3: Experimental Protocol (HPLC-UV)
This method is designed to separate the target analyte (4-Chloro-2-propyl-6-quinolinecarbonitrile) from potential synthetic byproducts, specifically the 4-hydroxy analog (hydrolysis product) and regioisomers .[1]
Chromatographic Conditions
-
Column: C18 End-capped (e.g., Phenomenex Luna C18(2) or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 5 µm.[1]
-
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0).
-
Why: Low pH suppresses the ionization of the quinoline nitrogen (pKa ~4.9), ensuring the molecule is neutral and retained well.[1]
-
-
Mobile Phase B: Acetonitrile (ACN).[1]
-
Detection: UV @ 254 nm (Primary) and 220 nm (Secondary).
-
Temperature: 30°C.
Gradient Profile
| Time (min) | % Mobile Phase A | % Mobile Phase B | Event |
| 0.0 | 80 | 20 | Equilibration |
| 15.0 | 20 | 80 | Linear Gradient |
| 20.0 | 20 | 80 | Wash |
| 20.1 | 80 | 20 | Re-equilibration |
| 25.0 | 80 | 20 | Stop |
Sample Preparation (Critical Step)
The target molecule has low solubility in pure water.[1]
-
Stock Solution: Dissolve 10 mg standard in 5 mL 100% ACN first, then dilute to volume with water.
System Suitability Criteria
-
Tailing Factor: NMT 1.5 (Strict control required due to basic nitrogen).[1]
-
Resolution (Rs): > 2.0 between the Main Peak and the nearest impurity (likely the 4-hydroxy degradation product).[1]
-
RSD (n=6): < 1.0% for area response.[1]
Part 4: Stability & Handling
Reference standards of chloro-quinolines are generally stable but susceptible to two specific degradation pathways:
-
Hydrolysis: The 4-chloro group is a leaving group.[1] Exposure to moisture, especially at high pH, can lead to the formation of 4-hydroxy-2-propyl-6-quinolinecarbonitrile .[1]
-
Storage: Store under Argon/Nitrogen at 2-8°C. Desiccate.
-
-
Photolysis: The conjugated quinoline system is UV-active.[1] Long-term exposure to light can induce dimerization or oxidation.[1]
-
Storage: Amber vials are mandatory.[1]
-
Diagram 2: Impurity Separation Logic
This diagram visualizes the separation mechanism and the potential impurities that the reference standard method must resolve.[1]
Caption: Figure 2. Chromatographic separation logic. The 4-hydroxy impurity elutes early due to polarity; the 7-chloro regioisomer is the "Critical Pair" requiring optimized gradient slope.[1]
References
-
ICH Q7 Good Manufacturing Practice Guide for Active Pharmaceutical Ingredients. International Council for Harmonisation (ICH).[1] (2000).[1] Defines requirements for Primary and Secondary Reference Standards.
-
Davies, S. R., et al. (2015). "Purity assessment of organic calibration standards using a combination of quantitative NMR and mass balance."[1] Analytical and Bioanalytical Chemistry, 407(11), 3103-3113.[1]
-
Sigma-Aldrich Product Specification. "4-Chloro-2-propyl-6-quinolinecarbonitrile (AldrichCPR)." Catalog Number 930570-37-9.[1][2][6][7][8][1]
-
United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance.[1] Establishes qNMR as a valid primary method for purity assignment.[1]
Sources
- 1. manusaktteva.com [manusaktteva.com]
- 2. CAS:2402828-90-2, 4-Chloro-2-pentylquinoline-毕得医药 [bidepharm.com]
- 3. lcms.cz [lcms.cz]
- 4. phx.phenomenex.com [phx.phenomenex.com]
- 5. agilent.com [agilent.com]
- 6. 4-Chloro-2-propyl-6-quinolinecarbonitrile AldrichCPR 930570-37-9 [sigmaaldrich.com]
- 7. 摩贝化学品搜索_Molbase [baike.molbase.cn]
- 8. scbt.com [scbt.com]
Safety Operating Guide
4-Chloro-2-propyl-6-quinolinecarbonitrile proper disposal procedures
Operational Guide: Safe Disposal of 4-Chloro-2-propyl-6-quinolinecarbonitrile
Executive Summary & Immediate Hazard Identification
Topic: 4-Chloro-2-propyl-6-quinolinecarbonitrile (CAS: 930570-37-9) Primary Hazard Class: Acute Toxicity (Oral), Serious Eye Damage. Critical Disposal Directive: Segregate as Halogenated Organic Waste . Strict Prohibition: NEVER mix with acidic waste streams.
Senior Scientist Note: Disposal of this compound requires a dual-threat management strategy. You are dealing with a halogenated heterocycle (requiring high-temperature incineration to prevent dioxin formation) and a nitrile functionality (posing a risk of hydrogen cyanide (HCN) evolution under acidic conditions). This guide prioritizes the prevention of HCN release and the protection of downstream incineration equipment.
Chemical Profile & Waste Classification
This table defines the material for your EHS (Environmental Health & Safety) manifest.
| Parameter | Data | Operational Implication |
| CAS Number | 930570-37-9 | Use for waste manifesting and inventory tracking. |
| Formula | C₁₃H₁₁ClN₂ | High Carbon/Nitrogen ratio; requires oxidative incineration. |
| Mol. Weight | 230.69 g/mol | Heavy organic; likely solid at RT. |
| Functional Groups | 1. Aryl Chloride (Cl)2.[1][2] Nitrile (CN) | 1.[2][3] Must go to Halogenated stream.2. Must be kept pH |
| GHS H-Codes | H302 (Harmful if swallowed)H318 (Causes serious eye damage) | Requires double-gloving and full face/eye protection during handling. |
| RCRA Status | Non-listed Hazardous Waste | Likely requires characterization (D-codes) if not P/U listed. Treat as toxic/reactive.[4][5] |
The Chemistry of Disposal (Causality & Logic)
To ensure safety, you must understand the mechanism of hazard for this specific molecule.[6]
A. The Nitrile Hazard (The Acid Rule)
The cyano group (-CN) attached to the quinoline ring is generally stable. However, in the presence of strong mineral acids (HCl, H₂SO₄) and moisture, hydrolysis can occur.[6]
-
Mechanism:
(Slow hydrolysis)[6] -
Immediate Risk: If mixed with acidic waste containing metal salts or under thermal stress, there is a non-zero risk of liberating HCN gas.[6]
-
Protocol: Ensure the waste container pH is maintained > 7 (ideally 9-10) using a dilute base (e.g., Sodium Carbonate) if the waste is in solution.[6]
B. The Halogen Requirement (The Incineration Rule)
The Chlorine substituent on the quinoline ring prohibits this waste from being disposed of with standard "Organic Solvents" or "Non-Halogenated" waste.
-
Mechanism: Incomplete combustion of chlorinated aromatics can generate polychlorinated dibenzodioxins (PCDDs) and furans.
-
Protocol: This waste must be routed to a facility equipped with a secondary combustion chamber and acid gas scrubbers (to capture HCl gas generated during burning).
Step-by-Step Disposal Protocol
Phase 1: Pre-Disposal Stabilization
Scenario A: Solid Waste (Pure Substance)
-
Containment: Place the solid substance in a clear, sealable polyethylene bag.
-
Double-Bagging: Place the first bag inside a second bag (secondary containment).
-
Labeling: Attach a hazardous waste tag immediately. Explicitly write: "Solid Waste: Toxic, Halogenated. Contains Cyanides."
Scenario B: Liquid Waste (Mother Liquor/Reaction Mixture)
-
pH Check: Dip a pH strip into the solution.
-
If Acidic (pH < 7): Slowly add Saturated Sodium Bicarbonate (
) until pH is neutral or slightly basic. -
If Basic/Neutral: Proceed.
-
-
Solvent Compatibility: Ensure the carrier solvent is compatible with halogenated waste streams (e.g., DCM, Chloroform, Ethyl Acetate).[6] Do not mix with oxidizers (Peroxides, Nitric Acid).[6]
Phase 2: Waste Stream Segregation Logic
The following decision tree illustrates the critical logic flow for segregating this specific chemical.
Figure 1: Segregation Logic Flow. Note the critical pH check step to prevent HCN evolution.
Phase 3: Final Packaging (Lab Pack)
Most research facilities utilize "Lab Packs" (drums filled with smaller compatible containers packed in vermiculite).
-
Segregation: Do not pack this compound in the same drum as strong acids or oxidizers.
-
Manifesting: List the primary constituent as "Halogenated Organic Solid/Liquid" and list "Nitriles" as a constituent to alert the disposal facility.
Emergency Contingencies: Spill Response
If 4-Chloro-2-propyl-6-quinolinecarbonitrile is spilled, immediate action is required to prevent eye damage and inhalation.[6][4]
PPE Requirements:
-
Eyes: Chemical Splash Goggles (Safety glasses are insufficient for powders).
-
Skin: Double Nitrile Gloves (0.11 mm minimum thickness).
-
Respiratory: N95 (for solid dust) or Half-mask with Organic Vapor cartridges (if in solvent).
Figure 2: Emergency Spill Response Workflow.[2][4] Emphasis is placed on preventing dust generation.[7][3]
References
-
Sigma-Aldrich. (2025). Safety Data Sheet: 4-Chloro-2-propyl-6-quinolinecarbonitrile. Retrieved from
-
U.S. Environmental Protection Agency (EPA). (2024). RCRA Hazardous Waste Codes: Halogenated Solvents (F-Codes) and Characteristic Wastes. Retrieved from
-
Fisher Scientific. (2025). Chemical Hygiene Plan: Handling Halogenated Organic Compounds. Retrieved from [6]
-
PubChem. (2024). Compound Summary: 4-Chloro-2-propyl-6-quinolinecarbonitrile (CID 329773413). Retrieved from [6]
Sources
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
